Hymeglusin
Description
beta-lactone antibiotic from Cephalosporium; hydroxymethylglutaryl-CoA synthase & 3C protease, viral inhibitor; structure in first source
Properties
IUPAC Name |
(2E,4E,7R)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O5/c1-12(8-13(2)9-14(3)10-17(20)21)6-4-5-7-16-15(11-19)18(22)23-16/h9-10,12,15-16,19H,4-8,11H2,1-3H3,(H,20,21)/b13-9+,14-10+/t12-,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCZJZWSXPVLAW-KXCGKLMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC1C(C(=O)O1)CO)CC(=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC[C@@H]1[C@H](C(=O)O1)CO)C/C(=C/C(=C/C(=O)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318499 | |
| Record name | Hymeglusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29066-42-0 | |
| Record name | Hymeglusin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29066-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antibiotic 1233A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029066420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hymeglusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Hymeglusin's Mechanism of Action on HMG-CoA Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanism by which hymeglusin, a β-lactone-containing fungal metabolite, inhibits 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase. This compound is a potent, specific, and irreversible inhibitor that acts through the covalent modification of a critical cysteine residue within the enzyme's active site. This document details the kinetics of this inhibition, the precise binding site, and the underlying chemical mechanism. Furthermore, it furnishes detailed experimental protocols for key assays and presents signaling pathways and experimental workflows through Graphviz diagrams to facilitate a deeper understanding and further research in this area.
Introduction: HMG-CoA Synthase and the Mevalonate Pathway
3-hydroxy-3-methylglutaryl-CoA synthase (HMG-CoA synthase) is a pivotal enzyme in the mevalonate pathway, an essential metabolic route for the biosynthesis of cholesterol and other isoprenoids.[1] This pathway commences with the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, a reaction catalyzed by HMG-CoA synthase.[1] In eukaryotes, this pathway is fundamental for cholesterol production, while in certain Gram-positive bacteria, it is crucial for the synthesis of isoprenoid precursors.[1] The central role of HMG-CoA synthase in these processes makes it an attractive target for therapeutic intervention.
This compound (also known as F-244, 1233A, and L-659,699) is a fungal-derived β-lactone that has been identified as a highly specific and potent inhibitor of HMG-CoA synthase.[2][3] Its unique mode of action distinguishes it from statins, which target the subsequent enzyme in the mevalonate pathway, HMG-CoA reductase. This guide delves into the intricate details of how this compound exerts its inhibitory effect on HMG-CoA synthase.
The Covalent and Irreversible Inhibition Mechanism
This compound functions as an irreversible inhibitor of HMG-CoA synthase.[4] Its mechanism of action involves the formation of a stable covalent bond with a specific amino acid residue within the active site of the enzyme, leading to its inactivation.
Covalent Adduct Formation
The inhibitory activity of this compound stems from its chemically reactive β-lactone ring. This strained four-membered ring is susceptible to nucleophilic attack. The key nucleophile in the active site of HMG-CoA synthase is the thiol group of a cysteine residue.[2] Specifically, in hamster cytosolic HMG-CoA synthase, this has been identified as Cysteine-129 (Cys129).[4][5] The sulfur atom of the cysteine's thiol group attacks the carbonyl carbon of the β-lactone ring, leading to the opening of the ring and the formation of a stable thioester adduct.[2] This covalent modification effectively and permanently blocks the active site, thereby inhibiting the enzyme's catalytic activity.[4][5]
Kinetic Characterization
The inhibition of HMG-CoA synthase by this compound exhibits time-dependent inactivation, which is characteristic of irreversible inhibitors that form a covalent bond.[2] The kinetics of this inhibition follow a two-step model. Initially, this compound binds non-covalently to the active site to form an enzyme-inhibitor complex (E-I). This is followed by the formation of the covalent adduct (E-I*). This process can be described by the following equation:
E + I ⇌ E-I → E-I*
The inhibition is characterized by a saturable binding, and the kinetic parameters, including the inhibitor concentration that gives half-maximal inactivation rate (KI) and the maximum rate of inactivation (kinact), have been determined for HMG-CoA synthase from various species.[2]
Quantitative Data on this compound Inhibition
The potency of this compound as an inhibitor of HMG-CoA synthase has been quantified across different species. The following table summarizes the key kinetic parameters reported in the literature.
| Enzyme Source | Parameter | Value | Reference |
| Rat Liver Cytosolic HMG-CoA Synthase | IC50 | 0.12 µM | [3] |
| Human HMG-CoA Synthase | KI | 53.7 nM | [2] |
| Human HMG-CoA Synthase | kinact | 1.06 min-1 | [2] |
| Enterococcus faecalis mvaS | KI | 606 nM (replot), 700 ± 18.5 nM (nonlinear regression) | [2] |
| Enterococcus faecalis mvaS | kinact | 2.75 min-1 (replot), 3.5 ± 0.6 min-1 (nonlinear regression) | [2] |
| Hamster Cytosolic HMG-CoA Synthase | Binding Ratio (mol this compound/mol enzyme for complete inhibition) | 1.6 - 2.0 | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound on HMG-CoA synthase.
HMG-CoA Synthase Activity Assay
The activity of HMG-CoA synthase is typically measured spectrophotometrically by monitoring the consumption of one of the substrates or the formation of a product. A common method involves the use of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free coenzyme A (CoA) released during the reaction to produce a colored product that absorbs at 412 nm.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 8.0), DTNB (0.2 mM), and acetyl-CoA (400 µM).
-
Enzyme and Inhibitor Incubation: Add the purified HMG-CoA synthase enzyme (e.g., 48 nM) to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound (e.g., 75-600 nM) for specific time intervals at a controlled temperature (e.g., 18°C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the second substrate, acetoacetyl-CoA (e.g., ~7 µM).
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 412 nm using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. For inhibition studies, plot the percentage of remaining enzyme activity against the pre-incubation time for each this compound concentration.
Determination of Kinetic Parameters (KI and kinact)
For time-dependent irreversible inhibitors, the apparent first-order rate constant of inactivation (kobs) is determined at different inhibitor concentrations.
Protocol:
-
Time-dependent Inactivation Assay: Perform the HMG-CoA synthase activity assay as described above, pre-incubating the enzyme with various concentrations of this compound for different durations.
-
Calculation of kobs: For each this compound concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The negative of the slope of this plot gives the kobs.
-
Determination of KI and kinact: Plot the reciprocal of kobs (1/kobs) against the reciprocal of the this compound concentration (1/[I]). This double reciprocal plot should yield a straight line. The y-intercept is equal to 1/kinact, and the x-intercept is equal to -1/KI. Alternatively, nonlinear regression analysis of the kobs versus [I] data can be used to determine KI and kinact.
Covalent Binding Studies with Radiolabeled this compound
To confirm the covalent nature of the inhibition and to identify the binding site, radiolabeled this compound (e.g., [14C]this compound or [3H]this compound) is used.
Protocol:
-
Incubation with Radiolabeled Inhibitor: Incubate purified HMG-CoA synthase with a molar excess of radiolabeled this compound.
-
Removal of Unbound Inhibitor: Remove the unbound radiolabeled this compound by methods such as dialysis or gel filtration.
-
Quantification of Binding: Determine the stoichiometry of binding by measuring the amount of radioactivity associated with the protein and quantifying the protein amount.
-
Proteolytic Digestion: Digest the radiolabeled enzyme with a specific protease (e.g., V8 protease).
-
Peptide Purification: Separate the resulting peptides using high-performance liquid chromatography (HPLC).
-
Identification of Labeled Peptide: Identify the radioactive peptide fraction(s).
-
Amino Acid Sequencing: Sequence the purified radioactive peptide to identify the specific amino acid residue that is covalently modified by this compound.
Conclusion
This compound is a powerful and specific irreversible inhibitor of HMG-CoA synthase, acting through a well-defined mechanism of covalent modification of an active site cysteine residue. The detailed understanding of its mode of action, supported by kinetic, biochemical, and structural data, provides a solid foundation for the rational design of novel inhibitors targeting HMG-CoA synthase for therapeutic applications, including the development of new cholesterol-lowering agents and antibiotics. The experimental protocols and workflows detailed in this guide serve as a valuable resource for researchers in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-hydroxy-3-methylglutaryl–CoA synthase intermediate complex observed in “real-time” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding site for fungal beta-lactone this compound on cytosolic 3-hydroxy-3-methylglutaryl coenzyme A synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Fungal β-Lactone Hymeglusin: A Potent Inhibitor of HMG-CoA Synthase
An In-depth Technical Guide on the Origin, Biosynthesis, and Mechanism of Action of a Promising Bioactive Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hymeglusin, a fungal secondary metabolite, has garnered significant attention in the scientific community for its potent and specific inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, a key enzyme in the mevalonate pathway. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery and the fungal species responsible for its production. A thorough examination of its biosynthetic pathway is presented, highlighting the novel enzymatic steps involved in the formation of its characteristic β-lactone ring. Furthermore, this document elucidates the molecular mechanism of action by which this compound irreversibly inactivates HMG-CoA synthase. Quantitative data on its biological activity are summarized, and detailed experimental protocols for its fermentation, isolation, and enzymatic analysis are provided to facilitate further research and development.
Introduction
This compound, also known as F-244, is a polyketide of fungal origin characterized by a unique β-lactone structure. It has been identified as a highly specific and irreversible inhibitor of HMG-CoA synthase, a critical enzyme in the biosynthesis of cholesterol and other isoprenoids.[1][2] This mode of action distinguishes it from statins, which target HMG-CoA reductase, a downstream enzyme in the same pathway. The unique inhibitory mechanism of this compound has made it a valuable tool for studying the mevalonate pathway and a potential lead compound for the development of novel therapeutics.
Origin and Discovery
This compound is a secondary metabolite produced by several species of filamentous fungi. It was first isolated from a culture broth of a Scopulariopsis sp.[3] Subsequent research has identified other fungal genera capable of producing this compound, including Nigrospora and Fusarium.[4][5] The discovery of this compound was the result of screening programs aimed at identifying novel inhibitors of cholesterol biosynthesis.
Table 1: Fungal Producers of this compound
| Fungal Genus | Species | Reference |
| Scopulariopsis | sp. F-244 | [3] |
| Nigrospora | sp. TCN-5 | [4] |
| Fusarium | sp. RK97-94 | [4] |
Biosynthesis of this compound
The biosynthesis of this compound proceeds through a polyketide pathway, orchestrated by a highly reducing polyketide synthase (HR-PKS). The biosynthetic gene cluster for this compound has been identified and characterized in Nigrospora sp. TCN-5.[4] A key and unusual step in its biosynthesis is the formation of the β-lactone ring, which is essential for its biological activity. This reaction is catalyzed by the ketosynthase (KS) domain of the HR-PKS, representing a non-canonical function for this enzyme domain.[4] The process begins with the assembly of a polyketide chain, which is then cyclized to form the β-lactone ring in a terminal step. The immediate precursor to this compound is prethis compound, which undergoes subsequent oxidation to yield the final product.
Mechanism of Action: Inhibition of HMG-CoA Synthase
This compound functions as a potent and irreversible inhibitor of HMG-CoA synthase.[1][2] This enzyme catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, a crucial step in the mevalonate pathway. The inhibitory action of this compound is mediated by its reactive β-lactone ring. This strained ring undergoes nucleophilic attack by the active site cysteine residue (Cys129 in the hamster enzyme) of HMG-CoA synthase, leading to the formation of a stable covalent adduct.[5] This covalent modification permanently inactivates the enzyme, thereby blocking the entire downstream pathway.
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays. Its potency as an HMG-CoA synthase inhibitor is demonstrated by its low IC50 value. Additionally, its antimicrobial properties have been evaluated through the determination of minimum inhibitory concentrations (MIC) against various fungal species.
Table 2: Quantitative Biological Activity of this compound
| Parameter | Organism/Enzyme | Value | Reference |
| HMG-CoA Synthase Inhibition | |||
| IC50 | Rat Liver HMG-CoA Synthase | 0.12 µM | [1] |
| KI | Enterococcus faecalis mvaS | 700 ± 18.5 nM | |
| k_inact | Enterococcus faecalis mvaS | 3.5 ± 0.6 min⁻¹ | |
| Antifungal Activity (MIC) | |||
| Candida albicans | 12.5 µg/mL | ||
| Pyricularia oryzae | 6.25 µg/mL | ||
| Penicillium herquei | 25 µg/mL |
Experimental Protocols
Fermentation of this compound from Scopulariopsis sp.
This protocol is based on established methods for the cultivation of filamentous fungi for secondary metabolite production.
-
Strain Maintenance: Maintain cultures of Scopulariopsis sp. on potato dextrose agar (PDA) slants at 25°C.
-
Seed Culture: Inoculate a 500 mL Erlenmeyer flask containing 100 mL of seed medium (e.g., glucose 2%, peptone 1%, yeast extract 0.5%, pH 6.0) with a loopful of spores from a mature PDA slant. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Production Culture: Inoculate a 2 L Erlenmeyer flask containing 500 mL of production medium (e.g., soluble starch 5%, glucose 1%, peptone 1%, yeast extract 0.5%, CaCO₃ 0.2%, pH 6.5) with 5% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 5-7 days. Monitor the production of this compound by TLC or HPLC analysis of the culture broth extract.
Isolation and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of this compound from the culture broth.
-
Extraction: After fermentation, centrifuge the culture broth to separate the mycelia from the supernatant. Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic layers.
-
Concentration: Dry the combined ethyl acetate extracts over anhydrous sodium sulfate and concentrate in vacuo using a rotary evaporator to obtain a crude extract.
-
Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and apply it to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elution: Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Fraction Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) and visualizing with UV light or a suitable staining reagent.
-
Purification: Combine the fractions containing pure this compound and concentrate them to yield the purified compound. Further purification can be achieved by recrystallization or preparative HPLC if necessary.
HMG-CoA Synthase Inhibition Assay
This protocol is adapted from methods used to characterize the inhibition of HMG-CoA synthase.
-
Enzyme Source: Use purified recombinant HMG-CoA synthase or a crude enzyme preparation from a suitable source (e.g., rat liver cytosol).
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), a thiol-reactive reagent for detection (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), and the enzyme.
-
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for a defined period at a specific temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, acetyl-CoA and acetoacetyl-CoA.
-
Activity Measurement: Monitor the reaction progress by measuring the increase in absorbance at 412 nm, which corresponds to the reaction of the free CoA-SH group released during the reaction with DTNB.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion
This compound stands out as a fascinating natural product with a unique chemical structure and a highly specific biological activity. Its origin from diverse fungal species and its intricate biosynthetic pathway, particularly the novel β-lactonization mechanism, offer exciting avenues for future research in fungal genetics and enzymology. The detailed understanding of its mechanism of action as an irreversible inhibitor of HMG-CoA synthase provides a solid foundation for its use as a chemical probe and for the rational design of new therapeutic agents. This technical guide serves as a comprehensive resource for researchers aiming to explore the full potential of this compound in both basic science and drug discovery.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Binding site for fungal beta-lactone this compound on cytosolic 3-hydroxy-3-methylglutaryl coenzyme A synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciensage.info [sciensage.info]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Early Discovery and Isolation of Hymeglusin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early discovery, isolation, and characterization of Hymeglusin, a potent and specific inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase. The document details the initial screening and identification, microbiological sources, and the methodologies employed for its purification and structural elucidation.
Discovery and Initial Characterization
This compound, also known as F-244, 1233A, and L-659,699, was identified through screening programs designed to discover specific inhibitors of mevalonate biosynthesis. Initial studies utilized an intact mammalian cell assay with Vero cells to identify compounds that inhibited cell growth in a standard medium, but not when supplemented with mevalonate, indicating a specific action on the mevalonate pathway.[1]
The compound was isolated from the culture broth of fungal strains, including Fusarium sp. and Scopulariopsis candelabrum.[2] It was characterized as a β-lactone antibiotic with a unique (3R,4R) configuration.[3][4]
Physicochemical and Biological Properties
This compound is a white amorphous powder, soluble in methanol, ethanol, acetonitrile, ethyl acetate, and chloroform, but insoluble in water and hexane.[1] Its molecular formula is C₁₈H₂₈O₅, with a molecular weight of 324.19 g/mol .[1]
The primary biological activity of this compound is the potent and specific inhibition of HMG-CoA synthase, a key enzyme in the mevalonate pathway responsible for cholesterol biosynthesis.[2][5][6] This inhibition is irreversible and occurs through the covalent modification of a cysteine residue (Cys129) in the active site of the enzyme.[2][5][6]
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ Value | Notes |
| HMG-CoA Synthase | 0.12 μM | Covalently modifies the active Cys129 residue.[2][5] |
In addition to its effects on mammalian cells, this compound also exhibits antimicrobial and antifungal properties.
Table 2: Antimicrobial and Antifungal Activity of this compound
| Organism | Minimum Inhibitory Concentration (MIC) |
| Candida albicans | 12.5 µg/ml |
| Penicillium herquei | 25 µg/ml |
| Pyricularia oryzae | 6.25 µg/ml |
Source:[1]
Experimental Protocols
3.1. Fermentation and Isolation of this compound
A detailed protocol for the fermentation and isolation of this compound from a fungal culture is outlined below. This is a generalized procedure based on common mycological and biochemical practices.
3.1.1. Fermentation
-
Inoculum Preparation: A culture of the producing fungal strain (e.g., Fusarium sp.) is grown on a suitable agar medium. A portion of the mycelial growth is then used to inoculate a seed culture in a liquid medium.
-
Production Culture: The seed culture is transferred to a larger production fermenter containing a suitable nutrient medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific period to allow for the production of this compound.
3.1.2. Isolation and Purification
-
Broth Extraction: After fermentation, the culture broth is separated from the mycelia by filtration or centrifugation.
-
Solvent Extraction: The filtrate is extracted with a water-immiscible organic solvent, such as ethyl acetate, to transfer the this compound into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify the this compound. This may include:
-
Silica gel column chromatography.
-
Preparative thin-layer chromatography (TLC).
-
High-performance liquid chromatography (HPLC).
-
3.2. HMG-CoA Synthase Inhibition Assay
The inhibitory activity of this compound on HMG-CoA synthase can be determined using a spectrophotometric assay.
-
Reaction Mixture: A reaction mixture is prepared containing buffer, the substrate acetyl-CoA, and the enzyme HMG-CoA synthase.
-
Inhibitor Incubation: Purified this compound is added to the reaction mixture at various concentrations and incubated for a specific period.
-
Reaction Initiation: The reaction is initiated by the addition of the second substrate, acetoacetyl-CoA.
-
Detection: The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength, which corresponds to the formation of the product, HMG-CoA.
-
IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by targeting HMG-CoA synthase, a critical enzyme in the mevalonate pathway. This pathway is responsible for the synthesis of cholesterol and other essential isoprenoids.
Caption: The Mevalonate Pathway and the inhibitory action of this compound.
The diagram above illustrates the initial steps of the mevalonate pathway. Acetyl-CoA and acetoacetyl-CoA are condensed by HMG-CoA synthase to form HMG-CoA. This compound specifically and irreversibly inhibits this step, thereby blocking the entire downstream pathway leading to cholesterol synthesis.
Biosynthesis of this compound
The biosynthesis of this compound in fungi involves a highly reducing polyketide synthase (HR-PKS). The characteristic β-lactone ring, which is crucial for its biological activity, is formed by the ketosynthase (KS) domain of this enzyme during the termination step of the polyketide chain assembly.
Caption: Biosynthetic pathway of this compound by HR-PKS.
This workflow demonstrates the final steps in this compound biosynthesis. The mature polyketide chain, tethered to the acyl carrier protein (ACP), is transferred to the ketosynthase (KS) domain. The KS domain then catalyzes the formation of the β-lactone ring and releases the final this compound molecule. This represents a non-canonical function for a KS domain in a type I PKS system.[3][4]
This guide provides a foundational understanding of the early research that led to the discovery and characterization of this compound. The detailed protocols and pathway diagrams serve as a valuable resource for researchers interested in HMG-CoA synthase inhibitors and natural product drug discovery.
References
Hymeglusin's Role in the Cholesterol Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hymeglusin, a potent and specific inhibitor of a key enzyme in the cholesterol synthesis pathway. This document details its mechanism of action, presents quantitative data on its inhibitory effects, and provides detailed protocols for key experiments to study its activity.
Introduction
This compound, also known as F-244, 1233A, or L-659,699, is a fungal β-lactone antibiotic that has garnered significant interest for its specific inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase (HMGCS).[1][2][3] HMGCS catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, a critical precursor in the mevalonate pathway, which is responsible for the de novo synthesis of cholesterol and other isoprenoids.[4] Unlike statins, which inhibit HMG-CoA reductase, this compound acts at an earlier step in the pathway, making it a valuable tool for studying cholesterol metabolism and a potential therapeutic agent.[3][5]
Mechanism of Action
This compound is an irreversible inhibitor of cytosolic HMG-CoA synthase.[6][7] Its inhibitory action is highly specific, resulting from the covalent modification of a critical cysteine residue (Cys129) within the active site of the enzyme.[1][2][8] The β-lactone ring of this compound is highly reactive and forms a stable thioester adduct with the sulfhydryl group of Cys129, thereby inactivating the enzyme.[3] Chiral studies have indicated that the (2R,3R)-β-lactone moiety is crucial for this specific inhibition.[2]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. bosterbio.com [bosterbio.com]
- 4. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 5. scispace.com [scispace.com]
- 6. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 8. Binding site for fungal beta-lactone this compound on cytosolic 3-hydroxy-3-methylglutaryl coenzyme A synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Hymeglusin: A Technical Guide to its Biochemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymeglusin, also known as F-244, 1233A, or L-659,699, is a fungal-derived β-lactone antibiotic that has garnered significant interest for its potent and specific inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase.[1][2] This enzyme plays a crucial role in the mevalonate pathway, a fundamental metabolic route for the biosynthesis of cholesterol and other isoprenoids.[3][4] The unique mechanism of action and biological activities of this compound make it a valuable tool for studying cholesterol metabolism and a potential lead compound in drug discovery. This technical guide provides a comprehensive overview of the biochemical properties, structure, and mechanism of action of this compound, along with relevant experimental methodologies.
Biochemical Properties and Structure
This compound is characterized as a white, amorphous powder with the chemical formula C₁₈H₂₈O₅ and a molecular weight of 324.41 g/mol .[1][5] It is soluble in various organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), chloroform, and ethyl acetate, but insoluble in water and hexane.[5][6]
The chemical structure of this compound is (2E,4E,7R)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoic acid.[7][8] A key feature of its structure is the trans-β-lactone ring with a (3R,4R) configuration, which is crucial for its biological activity.[9] The specific stereochemistry of the β-lactone ring is essential for its potent and specific inhibition of HMG-CoA synthase.[6][10]
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₈H₂₈O₅ | [1][11] |
| Molecular Weight | 324.41 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 29066-42-0 | [1][11] |
| Solubility | Soluble in DMSO, ethanol, methanol, chloroform | [5][6] |
| Insolubility | Insoluble in water, hexane | [5] |
| Target Enzyme | 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase | [1] |
| IC₅₀ (HMG-CoA synthase) | 0.12 µM | [1] |
| Inhibition Type | Irreversible, covalent | [2][12] |
Mechanism of Action
This compound is a specific and irreversible inhibitor of HMG-CoA synthase.[2] Its mechanism of action involves the covalent modification of a critical cysteine residue (Cys129 in human cytosolic HMG-CoA synthase) within the enzyme's active site.[1][2][12] The electrophilic β-lactone ring of this compound is susceptible to nucleophilic attack by the sulfhydryl group of the cysteine residue. This results in the opening of the β-lactone ring and the formation of a stable thioester adduct, thereby inactivating the enzyme.[7]
This covalent inhibition prevents the condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA, a key step in the mevalonate pathway.[3] By blocking this pathway, this compound effectively inhibits the downstream synthesis of cholesterol and other isoprenoids.[13]
Signaling Pathway: Cholesterol Biosynthesis and this compound's Point of Inhibition
Caption: Inhibition of HMG-CoA synthase by this compound in the cholesterol biosynthesis pathway.
Biological Activities
Beyond its well-characterized role as an HMG-CoA synthase inhibitor, this compound exhibits a range of other biological activities.
-
Antifungal Activity: this compound has demonstrated activity against various fungal species, including Candida albicans, Penicillium herquei, and Pyricularia oryzae.[5]
-
Antiviral Activity: It has been shown to inhibit the replication of Dengue virus type 2.[1]
-
Inhibition of Cholesterol Biosynthesis: In vivo studies have shown that this compound can inhibit cholesterol biosynthesis in rats by 45% at a dose of 25 mg/kg.[1][6]
-
Potential in Cancer Research: The mevalonate pathway is often upregulated in cancer cells, making HMG-CoA synthase a potential therapeutic target.[4][14] this compound has been investigated for its pro-apoptotic effects in acute myeloid leukemia, particularly in combination with other drugs.[14]
Table 2: In Vitro and In Vivo Activity of this compound
| Activity | Model | Metric | Value | References |
| HMG-CoA Synthase Inhibition | Purified enzyme | IC₅₀ | 0.12 µM | [1][6] |
| Dengue Virus Replication Inhibition | K562 cells | EC₅₀ | 4.5 µM | [1] |
| Antifungal Activity | Candida albicans | MIC | 12.5 µg/ml | [5] |
| Antifungal Activity | Pyricularia oryzae | MIC | 6.25 µg/ml | [5] |
| Cholesterol Biosynthesis Inhibition | Rats | % Inhibition | 45% at 25 mg/kg | [1][6] |
Experimental Protocols
HMG-CoA Synthase Inhibition Assay (Colorimetric)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of this compound against HMG-CoA synthase by monitoring the consumption of a substrate.
Materials:
-
Purified recombinant HMG-CoA synthase
-
This compound stock solution (in DMSO)
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0) and 0.2 mM DTNB.
-
Prepare substrate solutions of acetyl-CoA (400 µM) and acetoacetyl-CoA (7 µM) in the reaction buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add a fixed amount of HMG-CoA synthase (e.g., 2 µg/ml) to each well.
-
Add varying concentrations of this compound or DMSO (for control) to the wells.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for covalent modification.
-
-
Initiate Reaction:
-
To start the reaction, add the acetyl-CoA and acetoacetyl-CoA substrate mixture to each well.
-
-
Measure Activity:
-
Immediately measure the absorbance at 412 nm in a kinetic mode for a set duration (e.g., 10-20 minutes). The increase in absorbance is due to the reaction of the free Coenzyme A (a product of the reaction) with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Experimental Workflow: HMG-CoA Synthase Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound against HMG-CoA synthase.
Conclusion
This compound stands out as a highly specific and potent irreversible inhibitor of HMG-CoA synthase. Its well-defined structure and mechanism of action have made it an invaluable research tool for dissecting the complexities of the mevalonate pathway and its role in various physiological and pathological processes. The detailed biochemical and structural information, coupled with established experimental protocols, provides a solid foundation for researchers and drug development professionals to explore the full potential of this compound and its analogs in therapeutic applications, ranging from metabolic disorders to infectious diseases and oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R,R)-Hymeglusin | HMG-CoA synthase inhibitor | Hello Bio [hellobio.com]
- 3. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 4. The significance of the cholesterol biosynthetic pathway in cell growth and carcinogenesis (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. satoshi-omura.info [satoshi-omura.info]
- 6. caymanchem.com [caymanchem.com]
- 7. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C18H28O5 | CID 6440895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hymeglusin (F-244): A Potent Inhibitor of HMG-CoA Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hymeglusin, also known as F-244, 1233A, or L-659,699, is a fungal-derived β-lactone that has garnered significant interest as a potent and specific inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase (HMGCS).[1][2] This enzyme catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, a critical step in the mevalonate pathway for cholesterol biosynthesis.[3] Unlike statins, which target HMG-CoA reductase, this compound acts on an earlier step in this pathway.[4] Its unique mechanism of action, involving the covalent modification of the active site cysteine residue of HMGCS, makes it a valuable tool for studying cholesterol metabolism and a potential therapeutic agent.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its interplay with key signaling pathways.
Chemical and Physical Properties
This compound is a long-chain fatty acid with a characteristic β-lactone ring.[7] The (2R,3R)-β-lactone moiety is crucial for its specific inhibition of HMG-CoA synthase.[6]
| Property | Value | Reference |
| Synonyms | F-244, 1233A, L-659,699, Antibiotic 1233A | [2][5] |
| Molecular Formula | C₁₈H₂₈O₅ | [7] |
| Molecular Weight | 324.41 g/mol | [7] |
| CAS Number | 29066-42-0 | [5][7] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO, ethanol, methanol, acetone, ethyl acetate, and chloroform. Insoluble in water. | [2][6] |
| Storage | Store at -20°C, under nitrogen, away from moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months. | [5] |
Mechanism of Action
This compound is an irreversible inhibitor of HMG-CoA synthase.[8] It functions by covalently modifying the active site cysteine residue (Cys129 in hamster HMGCS) of the enzyme.[5][9] This modification occurs through the nucleophilic attack of the cysteine thiol on the β-lactone ring of this compound, leading to the formation of a stable thioester adduct and subsequent inactivation of the enzyme.[1][2] This targeted action specifically blocks the synthesis of mevalonate, a precursor for cholesterol and other isoprenoids.[10]
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified against HMG-CoA synthase from different species and in various experimental settings.
| Parameter | Species/System | Value | Reference |
| IC₅₀ | Rat Liver Cytosolic HMG-CoA Synthase | 0.12 µM (0.065 µg/ml) | [4][5] |
| IC₅₀ | Hep G2 cells (inhibition of [¹⁴C]acetate incorporation into sterols) | 3 µM | [11] |
| Kᵢ | Human HMG-CoA Synthase | 53.7 nM | [1] |
| kᵢₙₐ꜀ₜ | Human HMG-CoA Synthase | 1.06 min⁻¹ | [1] |
| Kᵢ | Enterococcus faecalis HMG-CoA Synthase (mvaS) | 700 ± 18.5 nM | [1] |
| kᵢₙₐ꜀ₜ | Enterococcus faecalis HMG-CoA Synthase (mvaS) | 3.5 ± 0.6 min⁻¹ | [1] |
| In Vivo Inhibition | Rat (25 mg/kg dose) | 45% inhibition of cholesterol biosynthesis | [5] |
Signaling Pathways
Cholesterol Biosynthesis Pathway
This compound directly inhibits HMG-CoA synthase, a key enzyme in the cholesterol biosynthesis pathway. This pathway is a multi-step process that converts acetyl-CoA into cholesterol.
Caption: Cholesterol biosynthesis pathway and the inhibitory action of this compound.
Sterol Regulatory Element-Binding Protein (SREBP) Pathway
The synthesis of cholesterol is tightly regulated by a negative feedback mechanism involving Sterol Regulatory Element-Binding Proteins (SREBPs).[12] SREBPs are transcription factors that, in response to low intracellular sterol levels, are activated and translocate to the nucleus to upregulate the expression of genes involved in cholesterol and fatty acid synthesis, including HMGCS1.[13][14]
Inhibition of HMG-CoA synthase by this compound is expected to decrease the downstream production of cholesterol. This reduction in intracellular sterol levels would likely lead to the activation of the SREBP pathway as a compensatory mechanism to restore cholesterol homeostasis. However, direct experimental evidence detailing the specific effects of this compound on SREBP activation and processing is not extensively available in the reviewed literature.
Caption: The SREBP signaling pathway and the inferred effect of this compound.
Experimental Protocols
In Vitro HMG-CoA Synthase Inhibition Assay
This protocol is adapted from the methodology used for E. faecalis HMG-CoA synthase and can be generalized for other purified HMGCS enzymes.[1]
Objective: To determine the inhibitory kinetics of this compound on purified HMG-CoA synthase.
Materials:
-
Purified HMG-CoA synthase
-
This compound stock solution (in DMSO)
-
Tris-Cl buffer (100 mM, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetyl-CoA (Ac-CoA)
-
Acetoacetyl-CoA
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare reaction mixtures containing 100 mM Tris-Cl (pH 8.0), 0.2 mM DTNB, and the desired concentrations of this compound (e.g., 75 nM to 600 nM).
-
Add purified HMG-CoA synthase (e.g., 2 µg/ml) to the reaction mixtures.
-
Incubate the enzyme with this compound for various time points at a controlled temperature (e.g., 18°C).
-
At each time point, add 400 µM acetyl-CoA to the mixture to protect the remaining active enzyme from further inhibition.
-
Record a baseline absorbance at 412 nm.
-
Initiate the enzyme reaction by adding 7 µM acetoacetyl-CoA.
-
Monitor the increase in absorbance at 412 nm, which corresponds to the formation of Coenzyme A, detected by its reaction with DTNB.
-
Calculate the enzyme activity as the rate of change in absorbance.
-
Plot the percentage of remaining HMGCS activity versus time for each this compound concentration on a semi-log plot to determine the apparent inactivation rate constants (kₐₚₚ).
-
Determine the Kᵢ and kᵢₙₐ꜀ₜ values by analyzing the dependence of kₐₚₚ on the inhibitor concentration.
In Vivo Inhibition of Cholesterol Biosynthesis in Rodents
This protocol is based on studies investigating the in vivo effects of HMG-CoA synthase inhibitors in mice.[3]
Objective: To assess the in vivo efficacy of this compound in inhibiting hepatic cholesterol biosynthesis.
Materials:
-
Laboratory mice or rats
-
This compound
-
Vehicle for oral administration (e.g., appropriate solvent or suspension)
-
[¹⁴C]acetate
-
Saline solution
-
Equipment for oral gavage, tissue homogenization, and scintillation counting
Procedure:
-
Administer this compound orally to the animals at various doses (e.g., up to 25 mg/kg). A control group should receive the vehicle only.
-
At a specified time post-administration, inject the animals with [¹⁴C]acetate.
-
After a defined period of radioisotope incorporation, euthanize the animals and collect the livers.
-
Homogenize the liver tissue.
-
Extract the lipids from the liver homogenates.
-
Separate the sterol fraction from the total lipid extract.
-
Quantify the amount of radioactivity incorporated into the sterol fraction using a scintillation counter.
-
Compare the [¹⁴C]acetate incorporation into sterols in the this compound-treated groups to the control group to determine the percentage of inhibition.
Experimental and Logical Workflows
Workflow for Determining Enzyme Inhibition Kinetics
Caption: A generalized workflow for determining enzyme inhibition kinetics.
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic studies on this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively reported in the publicly available literature. The available in vivo data primarily focuses on its pharmacodynamic effect of inhibiting cholesterol biosynthesis. Oral administration to mice has been shown to cause a dose-dependent inhibition of [¹⁴C]acetate incorporation into hepatic sterols, demonstrating its bioavailability and activity in a whole-animal model.[3] The inhibition in vivo has been described as reversible, in contrast to the irreversible inhibition observed with the isolated enzyme, suggesting the presence of cellular repair mechanisms or inhibitor turnover.[11]
Other Biological Activities
Beyond its role as an HMG-CoA synthase inhibitor, this compound has demonstrated other biological activities:
-
Antibacterial and Antifungal Properties: this compound was initially identified as a β-lactone antibiotic.[1] It exhibits activity against various fungi and bacteria, including Enterococcus faecalis.[1]
-
Antiviral Activity: It has been shown to inhibit the replication of Dengue virus type 2 in K562 cells.[5]
-
Potential in Cancer Therapy: Recent studies have explored the synergistic effects of this compound with other chemotherapeutic agents, such as venetoclax, in acute myeloid leukemia (AML) by promoting apoptosis.
Conclusion
This compound (F-244) is a highly specific and potent irreversible inhibitor of HMG-CoA synthase. Its well-characterized mechanism of action and demonstrated in vitro and in vivo efficacy in inhibiting cholesterol biosynthesis make it an invaluable research tool. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working in the fields of lipid metabolism, infectious diseases, and oncology. Further investigation into its pharmacokinetics and its effects on the SREBP signaling pathway will undoubtedly provide deeper insights into its therapeutic potential.
References
- 1. Feedback Regulation of Cholesterol Synthesis: Sterol-Accelerated Ubiquitination and Degradation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of hepatic cholesterol biosynthesis by a 3-hydroxy-3-methylglutaryl coenzyme A synthase inhibitor, 1233A, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Post-Translational Regulation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. journalwjarr.com [journalwjarr.com]
- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 12. Drug Metabolism and Pharmacokinetics - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 13. Inhibition of Cholesterol Biosynthesis [ouci.dntb.gov.ua]
- 14. This compound Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Hymeglusin: A Technical Guide to its Inhibition of the Mevalonate Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Hymeglusin, a β-lactone antibiotic renowned for its specific and potent inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, a critical enzyme in the mevalonate pathway. We will delve into its mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and illustrate key concepts through signaling and workflow diagrams. This guide is intended to serve as a valuable resource for professionals engaged in metabolic research and the development of novel therapeutics targeting this essential pathway.
Introduction to this compound and the Mevalonate Pathway
This compound, also known as F-244, 1233A, or L-659,699, is a fungal polyketide first identified as an antibiotic[1][2]. Its significance in biomedical research stems from its identification as a potent, specific, and irreversible inhibitor of HMG-CoA synthase (HMGCS)[3][4][5]. This enzyme catalyzes the condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA, a crucial step in the mevalonate pathway[6][7].
The mevalonate pathway is a fundamental metabolic route in eukaryotes and some bacteria, responsible for the synthesis of a wide array of essential molecules derived from isoprenoid precursors[8][9][10]. These include sterols like cholesterol, as well as non-sterol isoprenoids such as dolichol, ubiquinone (Coenzyme Q10), and the prenyl groups (farnesyl pyrophosphate and geranylgeranyl pyrophosphate) required for the post-translational modification of proteins[8][11][12]. Given its central role in cellular processes ranging from membrane integrity to signal transduction, the mevalonate pathway is a key target in various therapeutic areas, including cardiovascular disease and oncology[9][13]. This compound serves as a precise chemical tool to investigate the physiological and pathological roles of this pathway.
Mechanism of Action: Covalent Inhibition of HMG-CoA Synthase
This compound exerts its inhibitory effect through a specific and irreversible mechanism. The molecule contains a reactive β-lactone ring which is essential for its activity[2][14]. Research has conclusively shown that this compound covalently modifies a specific cysteine residue within the active site of HMG-CoA synthase[1][15][16].
Studies using radiolabeled this compound and subsequent peptide sequencing identified this critical residue as Cysteine-129 (Cys129) in hamster and human cytosolic HMG-CoA synthase[14][16]. The β-lactone ring of this compound undergoes nucleophilic attack by the thiol group of Cys129, leading to the opening of the ring and the formation of a stable thioester adduct[1]. This covalent modification permanently inactivates the enzyme, thereby blocking the production of HMG-CoA and halting the flux through the mevalonate pathway. The specificity for HMGCS is notable, with chiral studies indicating the (2R,3R)-β-lactone configuration is crucial for this targeted inhibition[5][14].
Figure 1. Covalent modification of HMG-CoA synthase by this compound.
The Mevalonate Pathway and this compound's Point of Intervention
This compound's inhibition of HMG-CoA synthase occurs early in the mevalonate pathway, effectively cutting off the supply of the central precursor, mevalonate. This blockade has profound downstream consequences, preventing the synthesis of all subsequent products.
Figure 2. this compound blocks the mevalonate pathway at HMG-CoA synthase.
The primary downstream effects of this inhibition include:
-
Depletion of Cholesterol: By preventing the formation of mevalonate, the ultimate precursor for cholesterol, this compound effectively inhibits cholesterol biosynthesis. At a dose of 25 mg/kg, it has been shown to inhibit cholesterol production in rats by 45%[14][15].
-
Depletion of Non-Sterol Isoprenoids: The synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) is also blocked. These molecules are vital for:
-
Protein Prenylation: The attachment of FPP or GGPP to proteins (such as Ras, Rho, and Rab GTPases) is critical for their proper subcellular localization and function in signal transduction[11][17]. Inhibition of this process is a key consequence of mevalonate pathway blockade and is indispensable for the survival of certain cell types, like T-cells[18].
-
Biosynthesis: FPP and GGPP are precursors to other essential molecules like ubiquinone (coenzyme Q), heme-A, and dolichol, which are involved in mitochondrial respiration and protein glycosylation, respectively[8][11].
-
Quantitative Data on this compound Activity
The potency of this compound has been quantified across various species and enzyme isoforms. The data consistently demonstrate its high affinity and rapid inactivation of HMG-CoA synthase.
Table 1: Inhibitory Potency and Kinetics of this compound against HMG-CoA Synthase
| Enzyme Source/Organism | Parameter | Value | Reference(s) |
| Rat Liver (cytosolic) | IC₅₀ | 0.12 µM | [14][15] |
| Human (cytosolic) | Kᵢ | 53.7 nM | [1] |
| Human (cytosolic) | kᵢₙₐ꜀ₜ | 1.06 min⁻¹ | [1] |
| Brassica juncea (plant) | IC₅₀ | 35 nM | [7] |
| Enterococcus faecalis (bacterial mvaS) | Kᵢ | 606 - 700 nM | [1] |
| Enterococcus faecalis (bacterial mvaS) | kᵢₙₐ꜀ₜ | 2.75 - 3.5 min⁻¹ | [1] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitor binding affinity. kᵢₙₐ꜀ₜ: Maximal rate of inactivation.
Table 2: In Vivo and Cellular Effects of this compound
| System | Effect Measured | Dose / Concentration | Result | Reference(s) |
| Rats | Cholesterol Biosynthesis | 25 mg/kg | 45% inhibition | [14][15] |
| K562 cells | Dengue Virus Replication | EC₅₀ = 4.5 µM | Inhibition of viral replication | [15] |
| Candida albicans | Fungal Growth | MIC = 12.5 µg/ml | Antifungal activity | [5] |
| Pyricularia oryzae | Fungal Growth | MIC = 6.25 µg/ml | Antifungal activity | [5] |
EC₅₀: Half-maximal effective concentration. MIC: Minimum inhibitory concentration.
Experimental Protocols
The following sections summarize the methodologies employed in key experiments cited in the literature to characterize the effects of this compound.
HMG-CoA Synthase (HMGCS) Activity Assay
This protocol describes a common method to measure the enzymatic activity of HMGCS and assess its inhibition by compounds like this compound. The assay is based on the spectrophotometric detection of Coenzyme A (CoA) released during the condensation reaction, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
Principle: The HMGCS-catalyzed reaction is: Acetoacetyl-CoA + Acetyl-CoA → HMG-CoA + CoA-SH
The released CoA-SH reacts with DTNB, and the increase in absorbance at 412 nm is monitored over time. The rate of this increase is directly proportional to the enzyme's activity.
Typical Protocol Summary (based on Skaff et al., 2012[1]):
-
Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing a buffer (e.g., 100 mM Tris-Cl, pH 8.0), 0.2 mM DTNB, and 400 µM Acetyl-CoA.
-
Enzyme and Inhibitor Incubation: Purified HMGCS enzyme (e.g., 2 µg/ml) is added to the mixture. For inhibition studies, the enzyme is pre-incubated with varying concentrations of this compound for specific time periods.
-
Reaction Initiation: After recording a baseline absorbance at 412 nm, the reaction is initiated by adding the second substrate, acetoacetyl-CoA (e.g., 7 µM).
-
Data Acquisition: The change in absorbance at 412 nm is recorded continuously using a spectrophotometer.
-
Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot. For inhibition studies, the percentage of remaining activity is plotted against the inhibitor concentration or incubation time to determine parameters like IC₅₀, Kᵢ, and kᵢₙₐ꜀ₜ.
Figure 3. Generalized workflow for an HMGCS enzyme activity assay.
Cell-Based Assays for Mevalonate Pathway Inhibition
These assays assess the biological consequences of HMGCS inhibition in intact cells.
Principle: If this compound effectively inhibits the mevalonate pathway, it should induce a phenotype (e.g., growth inhibition) that can be rescued by supplying mevalonate, the product of the blocked enzymatic step, exogenously.
Typical Protocol Summary (based on Omura et al.[5]):
-
Cell Culture: Mammalian cells (e.g., Vero cells) are cultured in a standard growth medium (e.g., MEM with 2% calf serum).
-
Treatment: Cells are treated with a range of this compound concentrations. A parallel set of treatments is performed in a medium supplemented with 1 mM mevalonate.
-
Incubation: Cells are incubated for a defined period (e.g., 24-72 hours).
-
Viability/Growth Assessment: Cell viability or proliferation is measured using standard methods, such as MTT assay, crystal violet staining, or cell counting.
-
Analysis: The results are analyzed to confirm that this compound inhibits cell growth and that this inhibition is reversed by the addition of mevalonate, confirming the specificity of its action on the mevalonate pathway.
Western Blotting for Protein Expression Analysis
Western blotting can be used to analyze the expression levels of proteins affected by mevalonate pathway inhibition. For example, it can be used to measure levels of HMGCS itself or downstream signaling proteins.
Typical Protocol Summary (based on Chen et al., 2022[19]):
-
Cell Lysis: Cells treated with or without this compound are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined (e.g., using a BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the target protein (e.g., anti-HMGCS, anti-BCL2). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the resulting bands are imaged. A loading control protein (e.g., GAPDH) is used to normalize the results.
Conclusion and Future Perspectives
This compound is a powerful and specific inhibitor of HMG-CoA synthase, acting via an irreversible covalent modification of the enzyme's active site. Its ability to potently block the mevalonate pathway at an early stage makes it an invaluable research tool for dissecting the complex roles of sterol and non-sterol isoprenoids in cell biology. The downstream consequences of this inhibition—disruption of cholesterol synthesis, protein prenylation, and other key cellular functions—underscore the pathway's importance. While its antibiotic properties were first noted, current research explores its potential in virology and as a chemosensitizing agent in oncology, for instance, by enhancing the pro-apoptotic effects of drugs like venetoclax in acute myeloid leukemia[19]. Further investigation into the therapeutic applications of this compound and next-generation HMGCS inhibitors continues to be a promising area of drug development.
References
- 1. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (R,R)-Hymeglusin | HMG-CoA synthase inhibitor | Hello Bio [hellobio.com]
- 4. scbt.com [scbt.com]
- 5. satoshi-omura.info [satoshi-omura.info]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Mevalonate pathway: a review of clinical and therapeutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 10. Dysregulation of the mevalonate pathway promotes transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the Mevalonate Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Binding site for fungal beta-lactone this compound on cytosolic 3-hydroxy-3-methylglutaryl coenzyme A synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prenylation - Wikipedia [en.wikipedia.org]
- 18. HMG-CoA reductase promotes protein prenylation and therefore is indispensible for T-cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Research applications of Hymeglusin in cell biology
An In-depth Technical Guide to the Research Applications of Hymeglusin in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as F-244, is a fungal β-lactone antibiotic that has garnered significant attention in cell biology research.[1][2] Originally identified for its antimicrobial properties, its primary and most studied function is the potent and specific inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (HMGCS1).[3][4] HMGCS1 is a critical enzyme in the mevalonate (MVA) pathway, which is fundamental for the de novo synthesis of cholesterol and various non-sterol isoprenoids.[5][6] These molecules are essential for numerous cellular functions, including membrane integrity, cell signaling, and protein prenylation.[7] By targeting an early step in this pathway, this compound serves as a powerful chemical tool to investigate the roles of cholesterol metabolism and isoprenoid biosynthesis in various cellular processes, from cancer progression to viral replication. This guide details the core applications of this compound in cell biology, focusing on its mechanism, quantitative effects, and the experimental protocols used for its study.
Mechanism of Action: Inhibition of HMG-CoA Synthase
This compound exerts its inhibitory effect by targeting HMGCS1, the enzyme that catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA.[8] This reaction is a key control point in the mevalonate pathway.[5] The inhibition is highly specific and results from the covalent modification of a critical cysteine residue (Cys129) within the active site of the HMGCS1 enzyme.[1][3][8] This covalent binding forms a stable thioester adduct, leading to irreversible inactivation of the enzyme.[2][3] The complete inhibition of enzyme activity has been observed at a binding ratio of 1.6-2.0 moles of this compound per mole of HMG-CoA synthase.[3] This precise mechanism makes this compound a more specific tool for studying this pathway compared to statins, which target the downstream enzyme HMG-CoA reductase (HMGCR).[9][10]
Core Applications in Cell Biology Research
Induction of Apoptosis in Cancer Cells
A primary application of this compound is in cancer cell biology, particularly in studying programmed cell death, or apoptosis. Research has shown that this compound can induce apoptosis and enhance the efficacy of other pro-apoptotic drugs in various cancer models, especially Acute Myeloid Leukemia (AML).[11][12][13]
-
BCL2 Downregulation : this compound has been demonstrated to decrease the expression of B-cell lymphoma 2 (BCL2), a key anti-apoptotic protein.[5][14] High levels of BCL2 are associated with cancer cell survival and chemoresistance. By reducing BCL2, this compound sensitizes cancer cells to apoptotic signals.
-
Synergy with Venetoclax : Venetoclax is a specific BCL2 inhibitor used in AML treatment.[12] Studies have shown that co-treatment with this compound significantly increases the apoptotic rates in AML cell lines (HL-60, KG-1) and primary AML cells compared to Venetoclax alone, without a corresponding increase in toxicity to normal mononuclear cells.[5][11][14]
-
MAPK Pathway Modulation : In some cancer contexts, the upregulation of HMGCS1 is linked to the activation of the mitogen-activated protein kinase (MAPK) pathway, which promotes cell proliferation and survival.[13] By inhibiting HMGCS1, this compound can suppress this pro-survival signaling pathway, contributing to its anti-cancer effects.[13]
Inhibition of Cell Proliferation and Migration
The products of the mevalonate pathway are crucial for cell growth and motility.[7] Isoprenoids, for instance, are required for the prenylation of small GTPases like Ras and Rho, which are master regulators of cell proliferation and migration.[7]
This compound's ability to block the MVA pathway makes it an effective inhibitor of these processes. This has been observed in various cancer cell types, including vascular smooth muscle cells and gastric cancer cells.[15][16] By depriving cells of essential isoprenoids, this compound disrupts downstream signaling cascades that control the cell cycle and cytoskeletal dynamics, leading to reduced proliferation and migration.[15][17]
Elucidating Cholesterol Homeostasis and Lipid Metabolism
As a specific inhibitor of a key enzyme in cholesterol biosynthesis, this compound is an invaluable tool for studying cellular lipid metabolism and homeostasis.[9][18] Unlike statins, which can lead to a feedback-induced upregulation of HMG-CoA reductase, targeting the upstream HMGCS1 with this compound provides a different mode of pathway disruption.[10] This allows researchers to dissect the complex feedback mechanisms that regulate cholesterol levels within the cell and understand how cancer cells dysregulate this pathway to support rapid growth.[16][19]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound's effects on various cell lines.
Table 1: Inhibitory and Cytotoxic Concentrations of this compound
| Parameter | Target/Cell Line | Concentration | Reference |
|---|---|---|---|
| IC₅₀ | HMG-CoA Synthase | 0.12 µM | [1] |
| EC₅₀ | K562 cells (Dengue virus replication) | 4.5 µM | [1] |
| IC₅₀ | HL-60 cells (Cell Viability, 48h) | ~4 µM | [5][20] |
| IC₅₀ | KG-1 cells (Cell Viability, 48h) | >32 µM |[5][20] |
Table 2: Effects of this compound on Apoptosis in AML Cell Lines (Combination with Venetoclax)
| Cell Line | Treatment | Apoptotic Rate (%) | Reference |
|---|---|---|---|
| HL-60 | Venetoclax (0.1 µM) | ~25% | [11] |
| HL-60 | This compound (16 µM) | ~20% | [11] |
| HL-60 | Venetoclax (0.1 µM) + this compound (16 µM) | ~60% | [11] |
| KG-1 | Venetoclax (10 µM) | ~15% | [11] |
| KG-1 | This compound (16 µM) | ~5% | [11] |
| KG-1 | Venetoclax (10 µM) + this compound (16 µM) | ~35% |[11] |
Note: Apoptotic rates are approximate values derived from published graphs for illustrative purposes.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common protocols used to study this compound's effects.
Cell Culture and Treatment
-
Cell Lines : AML cell lines such as HL-60 and KG-1 are commonly used.[5][13] Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
This compound Preparation : this compound is typically dissolved in DMSO to create a stock solution and stored at -20°C or -80°C.[1][21] The final concentration of DMSO in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Treatment : Cells are seeded at a specific density (e.g., 5x10⁴ cells/mL) and allowed to adhere or stabilize before being treated with various concentrations of this compound, a vehicle control (DMSO), and/or other compounds for specified time periods (e.g., 24, 48, 72 hours).[5]
Cell Viability Assay (CCK-8)
-
Principle : The Cell Counting Kit-8 (CCK-8) assay measures cell viability based on the enzymatic reduction of a tetrazolium salt by cellular dehydrogenases, resulting in a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol :
-
Seed 5x10⁴ cells/mL in a 96-well plate.[5]
-
Treat cells with this compound as described above.
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.[5]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle-treated control group.
-
Apoptosis Assay (Flow Cytometry)
-
Principle : This assay uses Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and a viability dye like 7-AAD or Propidium Iodide (PI) (which enters cells with compromised membranes in late apoptosis/necrosis) to quantify apoptotic cells.
-
Protocol :
-
Treat approximately 1x10⁶ cells with this compound.[13]
-
After treatment, harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.[13]
-
Add fluorescently-labeled Annexin V and 7-AAD/PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.[13]
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Conclusion
This compound is a highly specific and potent inhibitor of HMGCS1, making it an essential chemical probe in cell biology. Its applications span the fundamental study of cholesterol metabolism to the preclinical investigation of novel anti-cancer strategies. By inducing apoptosis and inhibiting cell proliferation and migration, this compound shows significant promise, particularly in hematological malignancies like AML. Its ability to synergize with existing therapeutics such as Venetoclax highlights a promising path for developing combination therapies to overcome drug resistance. Future research will likely continue to explore the full spectrum of cellular processes regulated by the mevalonate pathway using this compound as a key investigational tool, further clarifying its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding site for fungal beta-lactone this compound on cytosolic 3-hydroxy-3-methylglutaryl coenzyme A synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct vascular effects of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting HMGCS1 restores chemotherapy sensitivity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]
- 15. Canagliflozin inhibits vascular smooth muscle cell proliferation and migration: Role of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. MAGI-2 Inhibits cell migration and proliferation via PTEN in human hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cholesterol synthesis inhibition: Significance and symbolism [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Preparation of Hymeglusin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Hymeglusin stock solutions for various experimental applications. This compound is a fungal β-lactone antibiotic that acts as a specific and irreversible inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase.[1][2][3] This inhibition occurs through the covalent modification of the active site cysteine residue (Cys129) of the enzyme.[1][2][4]
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈O₅ | [1][3][5] |
| Molecular Weight | 324.41 g/mol | [1][3][4] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% | [3][5] |
| Solubility | Soluble in DMSO (≥ 25 mg/mL), ethanol, methanol, chloroform, acetone, and ethyl acetate. Insoluble in water. | [1][5][6] |
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol:
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 3.244 mg of this compound in 1 mL of DMSO. It is recommended to use hygroscopic DMSO that is newly opened to ensure maximal solubility.[1]
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[6]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4] When stored at -20°C, a DMSO solution of 1 mg/mL is stable for one month. For optimal stability, it is recommended to store the solutions under nitrogen and away from moisture.[1][4]
Stock Solution Concentration Calculator:
| Desired Stock Concentration | Mass of this compound for 1 mL of Solvent | Mass of this compound for 5 mL of Solvent | Mass of this compound for 10 mL of Solvent |
| 1 mM | 0.324 mg | 1.622 mg | 3.244 mg |
| 5 mM | 1.622 mg | 8.110 mg | 16.220 mg |
| 10 mM | 3.244 mg | 16.220 mg | 32.440 mg |
Calculations are based on a molecular weight of 324.41 g/mol .
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for preparing and using a this compound stock solution in a typical cell-based experiment and the signaling pathway it inhibits.
This compound specifically targets and inhibits HMG-CoA synthase, a key enzyme in the mevalonate pathway, which is crucial for cholesterol biosynthesis.[7][8][9]
Applications
This compound has been utilized in various research contexts, including:
-
Cholesterol Biosynthesis Research: As a specific inhibitor of HMG-CoA synthase, it is a valuable tool for studying the regulation of the mevalonate pathway.[10]
-
Virology Research: It has been shown to inhibit the replication of Dengue virus.[1][4]
-
Cancer Research: Studies have demonstrated its pro-apoptotic effects in acute myeloid leukemia (AML) cells, particularly in combination with other therapeutic agents.[7]
-
Microbiology: this compound exhibits antibiotic properties against certain bacteria and fungi.[8]
Safety Precautions
This compound is for research use only and is not intended for human or veterinary use.[2] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the powder should be done in a chemical fume hood. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R,R)-Hymeglusin | HMG-CoA synthase inhibitor | Hello Bio [hellobio.com]
- 3. scbt.com [scbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Hymeglusin Treatment in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Standard chemotherapy regimens can have significant toxicity and issues with drug resistance, necessitating the exploration of novel therapeutic targets.[1][2][3] The mevalonate (MVA) pathway, responsible for cholesterol biosynthesis, has been identified as a critical metabolic pathway for AML growth and chemosensitivity.[4][5][6] 3-hydroxy-3-methylglutaryl-CoA synthase 1 (HMGCS1), a key enzyme in this pathway, is overexpressed in relapsed and refractory AML patients and is associated with a poor prognosis.[1][2] Hymeglusin is a specific, irreversible inhibitor of HMGCS1, making it a promising agent for targeted AML therapy.[1][4][6][7][8]
These application notes provide a summary of the effects of this compound on AML cell lines, including its mechanism of action and its synergistic potential with other anti-leukemic drugs. Detailed protocols for key in vitro experiments are also provided.
Mechanism of Action
This compound is a fungal β-lactone that functions as a highly specific and irreversible inhibitor of HMGCS1.[8] It covalently binds to the active site cysteine residue (Cys-129) of the HMGCS1 enzyme.[6][7] This action blocks the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, a crucial step in the de novo synthesis of mevalonate and, subsequently, cholesterol.[2][6][7] By inhibiting HMGCS1, this compound disrupts a pathway vital for the proliferation and survival of cancer cells, which often exhibit upregulated lipogenesis. Furthermore, inhibition of HMGCS1 has been shown to suppress the activity of the mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade involved in cell growth and survival.[1][2][3]
Applications in AML Research & Data Summary
This compound has demonstrated significant anti-leukemic activity in various AML cell lines, both as a single agent and in combination with other drugs.
-
Inhibition of Cell Viability: this compound treatment reduces the viability of AML cell lines such as HL-60, KG-1, and THP-1 in a dose-dependent manner.[1][4]
-
Induction of Apoptosis: The compound induces apoptosis, particularly in sensitive cell lines like HL-60.[4][5] This is associated with the downregulation of the anti-apoptotic protein BCL2 and the upregulation of pro-apoptotic genes like BAX, BID, BAD, and CASP3.[4][6]
-
Synergistic Effects: this compound shows strong synergy with other AML therapeutics. It enhances the pro-apoptotic effects of the BCL2 inhibitor Venetoclax and restores sensitivity to common chemotherapeutic agents like cytarabine (Ara-C) and adriamycin (ADR).[1][2][4][5]
Quantitative Data
The following tables summarize the quantitative effects of this compound on AML cell lines as reported in the literature.
Table 1: IC50 Values of this compound in AML Cell Lines
| Cell Line | Time Point (h) | IC50 (µM) | Reference |
|---|---|---|---|
| HL-60 | 48 | 7.65 | [6] |
| HL-60 | 72 | 5.96 | [6] |
| KG-1 | 48 | 61.64 | [6] |
| KG-1 | 72 | 38.95 |[6] |
Table 2: Synergistic Apoptotic Effects of this compound with Venetoclax
| Cell Line | Treatment | Apoptosis Rate (%) | Reference |
|---|---|---|---|
| HL-60 | Control | ~5% | [4] |
| HL-60 | Venetoclax (0.2 µM) | ~15% | [4] |
| HL-60 | This compound (0.6 µM) | ~10% | [4] |
| HL-60 | Venetoclax + this compound | ~40% | [4] |
| KG-1 | Control | ~5% | [4] |
| KG-1 | Venetoclax (1 µM) | ~10% | [4] |
| KG-1 | This compound (2 µM) | ~8% | [4] |
| KG-1 | Venetoclax + this compound | ~25% |[4] |
Affected Signaling Pathways
Studies indicate that the anti-proliferative effects of HMGCS1 inhibition by this compound are mediated, in part, through the suppression of the MAPK signaling pathway.[1][2] HMGCS1 activity appears necessary to maintain the activation of MEK1 and ERK1/2, key kinases in this cascade that promote cell proliferation and survival. Treatment with this compound leads to a decrease in the phosphorylated (active) forms of these proteins.[1]
Experimental Protocols
The following are detailed protocols for the in vitro assessment of this compound's effects on AML cell lines, based on published methodologies.[1][4][6]
Protocol 1: AML Cell Culture
-
Cell Lines: Use human AML cell lines such as HL-60, KG-1, or THP-1.
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Monitor cell density and subculture every 2-3 days to maintain a density between 0.2 x 10⁶ and 1.0 x 10⁶ cells/mL to ensure logarithmic growth.
Protocol 2: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed AML cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Drug Preparation: Prepare stock solutions of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0, 1, 2, 4, 8, 16, 32 µM).
-
Treatment: Add the drug dilutions to the appropriate wells. Include a vehicle control (DMSO) at the highest concentration used.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding: Seed 2 x 10⁵ cells per well in a 6-well plate in 2 mL of complete medium.
-
Treatment: Treat cells with this compound and/or other compounds (e.g., Venetoclax) at predetermined concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided with an Annexin V-FITC Apoptosis Detection Kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Western Blotting for Signaling Proteins
-
Treatment and Lysis: Treat 1-2 x 10⁶ cells in a 6-well plate with this compound for the desired time. Harvest and wash the cells with cold PBS. Lyse the cell pellet using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-MEK1, p-ERK1/2, BCL2, β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting HMGCS1 restores chemotherapy sensitivity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mednexus.org [mednexus.org]
- 4. This compound Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]
- 6. This compound Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (R,R)-Hymeglusin | HMG-CoA synthase inhibitor | Hello Bio [hellobio.com]
Application of Hymeglusin in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymeglusin, a β-lactone antibiotic, has garnered significant attention in cancer research due to its specific and irreversible inhibition of 3-hydroxy-3-methylglutaryl-CoA synthase 1 (HMGCS1). HMGCS1 is a pivotal enzyme in the mevalonate (MVA) pathway, which is crucial for cholesterol biosynthesis and the production of isoprenoid intermediates necessary for post-translational modification of oncogenic proteins like Ras and Rho. By targeting HMGCS1, this compound disrupts these vital cellular processes, leading to anti-proliferative and pro-apoptotic effects in various cancer models, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML).
These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro experiments.
Mechanism of Action
This compound acts as a specific inhibitor of HMGCS1, the enzyme that catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. This is a critical step in the mevalonate pathway. Inhibition of HMGCS1 by this compound leads to a reduction in the downstream products of this pathway, including cholesterol and essential non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are vital for the prenylation of small GTPases, which are essential for their membrane localization and function in signal transduction pathways that control cell growth, proliferation, and survival. Disruption of these signaling pathways, such as the MAPK and PI3K/AKT pathways, contributes to the anti-cancer effects of this compound.[1]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound as a single agent and in combination with the BCL-2 inhibitor Venetoclax in Acute Myeloid Leukemia (AML) cell lines.
Table 1: IC50 Values of this compound and Venetoclax in AML Cell Lines [2]
| Cell Line | Drug | IC50 (48h) | IC50 (72h) |
| HL-60 | This compound | 7.65 µM | 5.96 µM |
| Venetoclax | 4.06 µM | 0.51 µM | |
| KG-1 | This compound | 61.64 µM | 38.95 µM |
| Venetoclax | > 32 µM | 10.73 µM |
Table 2: Synergistic Effects of this compound and Venetoclax Combination in HL-60 Cells [3]
| Drug Combination | Time Point | Combination Index (CI) Range | Interpretation |
| This compound + Venetoclax | 48h | 0.32 - 0.65 | Synergism |
| This compound + Venetoclax | 72h | 0.24 - 0.35 | Strong Synergism |
| CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Anti-Cancer Effect
Caption: this compound inhibits HMGCS1, disrupting the mevalonate pathway and downstream signaling.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's in vitro anti-cancer activity.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: HL-60 and KG-1 human AML cell lines.
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in culture medium immediately before use.
Cell Viability Assay (CCK-8)
This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells.
-
Materials:
-
96-well plates
-
HL-60 or KG-1 cells
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed 5 x 10^4 cells/mL in 100 µL of culture medium per well in a 96-well plate.
-
Incubate the plate for 24 hours.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 3 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
-
Materials:
-
6-well plates
-
HL-60 or KG-1 cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed 1 x 10^6 cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Collect the cells by centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 300 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.[2]
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot Analysis for BCL-2 and MAPK Pathway Proteins
This protocol is used to assess the effect of this compound on the expression of specific proteins involved in apoptosis and cell signaling.
-
Materials:
-
6-well plates
-
HL-60 or KG-1 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL2, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[2]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin).
-
Combination Index (CI) Calculation for Synergy Analysis
This protocol outlines the experimental design and data analysis to determine if the combination of this compound and another drug (e.g., Venetoclax) has a synergistic, additive, or antagonistic effect.
-
Experimental Design (Fixed-Ratio Method):
-
Determine the IC50 values for this compound and Venetoclax individually.
-
Prepare a stock solution of the drug combination with a fixed ratio based on their IC50 values (e.g., a ratio of IC50 this compound : IC50 Venetoclax).
-
Perform a cell viability assay with a serial dilution of the drug combination.
-
Simultaneously, perform cell viability assays for each drug alone with the same serial dilutions.
-
-
Data Analysis (Using CompuSyn Software):
-
Enter the dose-response data for each individual drug and the combination into the CompuSyn software.
-
The software will calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Interpret the CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism[4]
-
-
Conclusion
This compound presents a promising therapeutic strategy in cancer research, particularly in AML, by targeting the mevalonate pathway. The provided data and protocols offer a robust framework for researchers to investigate the anti-cancer effects of this compound, both as a monotherapy and in combination with other targeted agents. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of Hymeglusin on Cholesterol Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hymeglusin, a fungal β-lactone antibiotic, is a potent and irreversible inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase.[1][2][3][4] This enzyme catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, a critical precursor in the mevalonate pathway for cholesterol biosynthesis.[5] By inhibiting HMG-CoA synthase, this compound effectively blocks the production of cholesterol.[1][4][6] These application notes provide detailed protocols for researchers to study the effects of this compound on cholesterol metabolism in both in vitro and in vivo models.
Mechanism of Action of this compound
This compound specifically and irreversibly inhibits HMG-CoA synthase by covalently modifying the active site cysteine residue (Cys129).[1][2][4] This action prevents the enzyme from participating in the synthesis of HMG-CoA, the substrate for HMG-CoA reductase, which is the rate-limiting step in cholesterol synthesis.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (HMG-CoA Synthase) | 0.12 µM | Not Specified | [1][4] |
| Inhibition of Cholesterol Biosynthesis | 45% reduction | Rats (in vivo) | [1][4] |
| Inactivation Kinetics (Enterococcus faecalis mvaS) | Kᵢ = 606 nM, kᵢₙₐ꜀ₜ = 2.75 min⁻¹ | In vitro | [7] |
| Inhibition of human HMG-CoA synthase | Kᵢ = 53.7 nM, kᵢₙₐ꜀ₜ = 1.06 min⁻¹ | In vitro | [7] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to elucidate the effects of this compound on cholesterol metabolism.
In Vitro HMG-CoA Synthase Activity Assay
This protocol is designed to determine the direct inhibitory effect of this compound on HMG-CoA synthase activity.
Principle: The activity of HMG-CoA synthase is measured by monitoring the disappearance of the substrate acetoacetyl-CoA spectrophotometrically at 303 nm.
Materials:
-
Purified HMG-CoA synthase
-
This compound
-
Acetoacetyl-CoA
-
Acetyl-CoA
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Varying concentrations of this compound (or vehicle control)
-
Purified HMG-CoA synthase
-
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of acetyl-CoA and acetoacetyl-CoA.
-
Immediately measure the decrease in absorbance at 303 nm over time in a kinetic mode.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of this compound concentration.
Cellular Cholesterol Synthesis Assay
This protocol measures the de novo synthesis of cholesterol in cultured cells treated with this compound.
Principle: Cells are incubated with a radiolabeled cholesterol precursor (e.g., [¹⁴C]-acetate). The amount of radioactivity incorporated into newly synthesized cholesterol is then quantified.
Materials:
-
Cell line (e.g., HepG2, a human liver cell line)
-
Cell culture medium and supplements
-
This compound
-
[¹⁴C]-acetate
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter and scintillation fluid
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 24 hours).
-
Add [¹⁴C]-acetate to the culture medium and incubate for a further 2-4 hours.
-
Wash the cells with PBS and lyse them.
-
Extract the total lipids from the cell lysates using hexane:isopropanol.
-
Separate the cholesterol from other lipids by spotting the lipid extract onto a TLC plate and developing it in an appropriate solvent system.
-
Visualize the cholesterol spot (e.g., using iodine vapor) and scrape the corresponding silica from the plate.
-
Quantify the radioactivity in the scraped silica using a scintillation counter.
-
Normalize the results to the total protein content of the cell lysate.
Quantification of Cellular Cholesterol Content
This protocol determines the total and free cholesterol content in cells treated with this compound. A variety of methods exist for cholesterol quantification including enzymatic assays, gas chromatography (GC), liquid chromatography (LC), and mass spectrometry (MS).[8][9][10][11][12]
Principle: This example uses a fluorometric enzymatic assay. Cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase. Cholesterol is then oxidized by cholesterol oxidase to produce hydrogen peroxide, which reacts with a probe to generate a fluorescent signal.
Materials:
-
Cell line (e.g., HepG2)
-
This compound
-
Cholesterol quantification kit (containing cholesterol esterase, cholesterol oxidase, a fluorescent probe like Amplex Red, and horseradish peroxidase)
-
Cell lysis buffer
-
Fluorometric microplate reader
Procedure:
-
Plate cells and treat with this compound as described in the previous protocol.
-
Wash cells with PBS and lyse them.
-
Prepare a standard curve using a known concentration of cholesterol.
-
In a 96-well black microplate, add cell lysates, standards, and reaction mix from the kit.
-
To measure total cholesterol, include cholesterol esterase in the reaction mix. To measure free cholesterol, omit the cholesterol esterase.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the cholesterol concentration in the samples using the standard curve.
Gene Expression Analysis by qRT-PCR
This protocol assesses the effect of this compound on the expression of genes involved in the cholesterol biosynthesis pathway.
Principle: The mRNA levels of key genes in the cholesterol synthesis and regulatory pathways are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
Materials:
-
Cell line (e.g., HepG2) or animal tissue
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qRT-PCR master mix
-
Primers for target genes (e.g., HMGCS1, HMGCR, SREBF2, LDLR) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Treat cells or animals with this compound.
-
Isolate total RNA from the cells or tissues.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
In Vivo Studies in a Hypercholesterolemic Animal Model
This protocol outlines a general approach to evaluate the efficacy of this compound in a relevant animal model of hypercholesterolemia. Common models include C57BL/6 mice on a high-fat diet, LDL receptor-deficient (LDLR⁻/⁻) mice, or ApoE-deficient (ApoE⁻/⁻) mice.[13][14][15][16][17]
Principle: Animals are fed a diet to induce high cholesterol and then treated with this compound. The effect on plasma lipid profiles and other relevant parameters is then assessed.
Materials:
-
Animal model of hypercholesterolemia (e.g., C57BL/6 mice)
-
High-fat/high-cholesterol diet
-
This compound formulated for oral administration
-
Equipment for blood collection and processing
-
Kits for measuring plasma total cholesterol, LDL-C, HDL-C, and triglycerides
Procedure:
-
Acclimate the animals and then place them on a high-fat/high-cholesterol diet for a period sufficient to induce hypercholesterolemia (e.g., 4-8 weeks).
-
Divide the animals into a control group (receiving vehicle) and a treatment group (receiving this compound).
-
Administer this compound or vehicle daily (e.g., by oral gavage) for a specified duration (e.g., 4-12 weeks).
-
Monitor animal body weight and food intake regularly.
-
Collect blood samples at baseline and at the end of the treatment period.
-
Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using commercial assay kits.
-
At the end of the study, tissues such as the liver can be collected for further analysis (e.g., gene expression, lipid content).
-
Statistically analyze the data to determine the significance of this compound's effects.
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound inhibits HMG-CoA synthase, blocking cholesterol synthesis.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of this compound.
Logical Relationship of SREBP-2 Pathway Regulation
Caption: Regulation of cholesterol synthesis by the SREBP-2 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R,R)-Hymeglusin | HMG-CoA synthase inhibitor | Hello Bio [hellobio.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 6.35 Cholesterol Synthesis | Nutrition Flexbook [courses.lumenlearning.com]
- 6. researchgate.net [researchgate.net]
- 7. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. common-laboratory-research-methods-for-detection-and-quantification-of-cholesterol - Ask this paper | Bohrium [bohrium.com]
- 11. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical methods for cholesterol quantification | Semantic Scholar [semanticscholar.org]
- 13. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Comparative characteristics of in vivo models of hyperlipidemia in Wistar rats and C57Bl/6 mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mouse models of hyperlipidemia and atherosclerosis [imrpress.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. ahajournals.org [ahajournals.org]
Proper storage and handling of Hymeglusin compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper storage, handling, and use of Hymeglusin, a potent and specific inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase. The information is intended to ensure the compound's stability and integrity for reliable experimental outcomes.
Compound Information
| Property | Value | Source |
| Chemical Name | (2E,4E,7R)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoic acid | [1] |
| Synonyms | F-244, 1233A, L-659,699 | [2][3] |
| Molecular Formula | C₁₈H₂₈O₅ | [1][3] |
| Molecular Weight | 324.4 g/mol | [1][3] |
| CAS Number | 29066-42-0 | [2][3] |
| Appearance | White to off-white solid/crystalline solid | |
| Purity | ≥95% - ≥98% (HPLC) | [4][5][6] |
Storage and Stability
Proper storage is critical to maintain the activity of this compound.
| Form | Storage Temperature | Stability | Special Conditions |
| Solid (Powder) | -20°C | ≥ 3-4 years | Keep container tightly sealed.[3][4] Store under nitrogen, away from moisture.[2][7] |
| In Solvent | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2][4][5] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2][7] |
Shipping: this compound is typically stable for shipping at ambient temperatures or on wet ice.[3][5] Upon receipt, it is imperative to follow the recommended storage instructions.[5]
Handling and Safety
3.1. General Handling
-
This compound is for research and development use only. It is not intended for drug, household, or other uses.[4]
-
Avoid inhalation, and contact with eyes and skin.[7]
-
Use in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Avoid the formation of dust and aerosols.[7]
-
Wash hands thoroughly after handling.[7]
-
Do not eat, drink, or smoke when using this product.[7]
3.2. Safety Precautions
-
Hazard Statements: Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[7]
Solubility and Solution Preparation
This compound is insoluble in water.[4] It is soluble in several organic solvents.
| Solvent | Known Solubility |
| DMSO | ≥ 25 mg/mL (77.06 mM)[2] |
| Acetone | Soluble[4] |
| Ethyl Acetate | Soluble[4] |
| Chloroform | Soluble[3][4] |
| Ethanol | Soluble[3][8] |
| Methanol | Soluble[3][8] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous/hygroscopic-free DMSO[2]
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder. For 1 mg of this compound (MW: 324.4 g/mol ), the required volume of DMSO for a 10 mM stock is approximately 308.3 µL.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
-
Mechanism of Action: Inhibition of HMG-CoA Synthase
This compound is a specific and irreversible inhibitor of HMG-CoA synthase (HMGCS), a critical enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[4]
-
Action: this compound covalently modifies the active site cysteine residue (Cys129 in hamster HMGCS) of the enzyme, forming a thioester adduct.[4] This covalent modification leads to the irreversible inactivation of the enzyme.
Below is a diagram illustrating the initial steps of the cholesterol biosynthesis pathway and the point of inhibition by this compound.
Experimental Protocols
6.1. In Vitro HMG-CoA Synthase Activity Assay
This protocol is adapted from a spectrophotometric assay that measures the release of Coenzyme A (CoASH) using DTNB (Ellman's reagent).
Workflow:
Materials:
-
Purified recombinant HMG-CoA synthase
-
This compound stock solution (in DMSO)
-
Assay Buffer: 100 mM Tris-Cl, pH 8.0
-
Acetyl-CoA solution
-
Acetoacetyl-CoA solution
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
96-well or 384-well clear microplates
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare fresh Assay Buffer.
-
Dilute the purified HMGCS in Assay Buffer to the desired concentration (e.g., 2 µg/mL).
-
Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO vehicle control.
-
Prepare substrate solutions: 400 µM Acetyl-CoA and 7 µM Acetoacetyl-CoA in Assay Buffer.
-
Prepare a 0.2 mM DTNB solution in Assay Buffer.
-
-
Assay Protocol:
-
To each well of the microplate, add the HMGCS enzyme solution.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 18°C or 37°C) to allow for inhibition to occur.
-
Add the DTNB solution and Acetyl-CoA to all wells.
-
Initiate the enzymatic reaction by adding the Acetoacetyl-CoA solution.
-
Immediately begin monitoring the increase in absorbance at 412 nm over time using a plate reader. The rate of absorbance increase is proportional to the HMGCS activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each condition.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of this compound concentration and fit the data to a suitable model to determine the IC₅₀ value. The reported IC₅₀ for this compound is approximately 0.12 µM.[2]
-
6.2. Cell-Based Proliferation/Apoptosis Assay (Example with AML cells)
This protocol describes the use of this compound to assess its effects on the viability and apoptosis of acute myeloid leukemia (AML) cells in culture.
Materials:
-
AML cell lines (e.g., HL-60, KG-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Multi-well cell culture plates (e.g., 24- or 96-well)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Culture AML cells to a logarithmic growth phase.
-
Seed the cells in multi-well plates at a density of approximately 5 x 10⁴ cells/mL.
-
-
Compound Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium. A typical concentration range for initial experiments could be 0-32 µM.
-
Add the desired final concentrations of this compound (and/or other compounds like venetoclax) to the cells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubate the cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Apoptosis Analysis by Flow Cytometry:
-
After incubation, harvest the cells and transfer them to flow cytometry tubes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided with the apoptosis kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
6.3. In Vivo Inhibition of Cholesterol Biosynthesis (Rat Model)
This protocol is a general guideline based on literature, where this compound was shown to inhibit cholesterol biosynthesis in rats.
Materials:
-
This compound
-
Suitable vehicle for administration (e.g., corn oil, saline with a solubilizing agent)
-
Sprague-Dawley rats
-
Administration equipment (e.g., oral gavage needles, syringes)
Procedure:
-
Animal Acclimatization:
-
Acclimate rats to the housing conditions for at least one week before the experiment.
-
-
Formulation Preparation:
-
Prepare a formulation of this compound suitable for the chosen route of administration. This may require optimization and solubility testing.
-
-
Administration:
-
Administer this compound to the rats. A previously reported effective dose is 25 mg/kg, which resulted in a 45% inhibition of cholesterol biosynthesis.[2] The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency need to be determined based on the experimental design.
-
-
Sample Collection and Analysis:
-
At the end of the study period, collect blood and/or liver tissue samples.
-
Analyze the samples for cholesterol levels or the activity of key enzymes in the cholesterol biosynthesis pathway to determine the in vivo efficacy of this compound.
-
Disclaimer: All experimental protocols are for guidance only. Researchers should adapt and optimize these protocols based on their specific experimental needs and institutional guidelines for animal and laboratory safety.
References
- 1. med.libretexts.org [med.libretexts.org]
- 2. Cholesterol Biosynthesis [sigmaaldrich.com]
- 3. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 5. Biosynthesis of cholesterol - Proteopedia, life in 3D [proteopedia.org]
- 6. This compound Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Targeting HMGCS1 restores chemotherapy sensitivity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hymeglusin Technical Support Center: Troubleshooting Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the solubility and stability of Hymeglusin in aqueous solutions. This compound's inherent hydrophobicity and the reactive nature of its β-lactone ring present unique challenges in experimental settings. This resource offers detailed protocols and data to mitigate these issues and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is practically insoluble in water and hexane. It is soluble in several organic solvents. To facilitate easy comparison, the solubility data is summarized in the table below.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer/cell culture medium. Why does this happen and how can I prevent it?
A2: This is a common issue known as precipitation upon dilution. It occurs because this compound is highly soluble in organic solvents like DMSO but poorly soluble in aqueous solutions. When the DMSO stock is diluted into an aqueous medium, the solvent environment changes drastically, causing the compound to fall out of solution.
To prevent precipitation, a stepwise dilution approach is recommended. This involves gradually introducing the aqueous buffer to the DMSO stock solution while vortexing to ensure proper mixing and prevent localized high concentrations of this compound in the aqueous phase. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: How stable is the β-lactone ring of this compound in aqueous solutions?
Q4: What is the recommended method for preparing a working solution of this compound for cell culture experiments?
A4: To minimize precipitation and hydrolysis, a carefully planned dilution strategy is essential. The general principle is to start with a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then perform a serial dilution. A detailed, step-by-step protocol for preparing a working solution for cell-based assays is available in the "Experimental Protocols" section of this guide.
Q5: What is the mechanism of action of this compound?
A5: this compound is a specific and irreversible inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase[1][2]. This enzyme catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, a critical step in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids. This compound's β-lactone ring covalently modifies a cysteine residue in the active site of HMG-CoA synthase, leading to its irreversible inactivation[1][2].
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL (77.06 mM) | [3] |
| Methanol | Soluble | [4] |
| Ethanol | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Water | Insoluble | [4] |
| Hexane | Insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). A solubility of at least 25 mg/mL in DMSO has been reported[3].
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. A DMSO solution (1 mg/mL) is reported to be stable for one month at –20°C[1].
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer or Cell Culture Medium
Objective: To prepare a diluted working solution of this compound from a DMSO stock for immediate use in experiments, while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile polypropylene tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution with the pre-warmed aqueous buffer or cell culture medium. A stepwise approach is critical to prevent precipitation.
-
Stepwise Dilution: a. In a sterile tube, add a volume of the pre-warmed aqueous solution. b. While vortexing the aqueous solution gently, add a small volume of the this compound DMSO stock dropwise. c. Continue to vortex for at least 30 seconds to ensure thorough mixing. d. For further dilutions, use the freshly prepared intermediate dilution and repeat the stepwise addition into a fresh volume of the aqueous solution.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, the concentration may be too high for the final aqueous environment.
-
Use the final working solution immediately after preparation to minimize the risk of hydrolysis of the β-lactone ring.
-
Important: The final concentration of DMSO in the experimental setup should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity[5]. Always include a vehicle control (the same concentration of DMSO without this compound) in your experiments.
Mandatory Visualizations
References
Technical Support Center: Hymeglusin-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Hymeglusin in their experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and accurate research.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions that may arise during experiments involving this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of HMG-CoA synthase activity. | 1. Improper this compound storage or handling: this compound is susceptible to degradation. | - Ensure this compound is stored at -20°C in a sealed container. - Prepare stock solutions in a suitable solvent like DMSO and store in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1] - Equilibrate solutions to room temperature before use and ensure no precipitation is visible. |
| 2. Incorrect assay conditions: The DTNB assay for HMG-CoA synthase activity is sensitive to buffer composition and pH. | - Use a standard assay buffer, such as 100 mM Tris-HCl (pH 8.0). - Ensure all reagents are at the correct concentration and pH before starting the reaction. | |
| 3. Inactive enzyme: The HMG-CoA synthase enzyme may have lost activity. | - Use a fresh batch of enzyme or test the activity of the current batch with a known substrate. | |
| Variable cell viability results in culture. | 1. This compound instability in serum: this compound has been reported to have poor stability in serum, which can affect its efficacy in long-term cell culture experiments.[2] | - For long-term studies, consider replacing the this compound-containing media at regular intervals. - For shorter-term experiments, pre-incubate cells with this compound in serum-free media before adding serum. |
| 2. Cell-line specific sensitivity: Different cell lines can exhibit varying sensitivity to this compound. For example, KG-1 cells may show less sensitivity than HL-60 cells due to a feedback mechanism that increases HMGCS1 expression.[3] | - Perform a dose-response curve to determine the optimal concentration for your specific cell line. - Monitor HMGCS1 expression levels via Western blot or qPCR to check for potential feedback loops. | |
| 3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | - Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO). - Include a solvent-only control in your experiments. | |
| Difficulty in reversing the inhibitory effect. | 1. Irreversible covalent modification: this compound is an irreversible inhibitor that forms a covalent bond with the cysteine residue (Cys129) in the active site of HMG-CoA synthase.[4] | - Reversal of inhibition is not possible by simple washout. - To study the recovery of cholesterol synthesis, new enzyme synthesis is required. This can be monitored over time after the removal of this compound from the culture medium. |
| 2. Slower recovery in bacterial vs. human enzyme: The thioester adduct formed between this compound and bacterial HMG-CoA synthase is more stable than with the human enzyme, leading to a slower recovery of activity.[5] | - For bacterial studies, allow for longer recovery times after this compound removal. In some cases, growth can be inhibited for several hours post-treatment.[5] | |
| Unexpected off-target effects observed. | 1. Non-specific binding at high concentrations: While this compound is a specific inhibitor of HMG-CoA synthase, very high concentrations may lead to off-target effects. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments. - Consider using a structurally unrelated HMG-CoA synthase inhibitor as a control to confirm that the observed effects are due to the inhibition of the intended target. |
| 2. Downstream effects of cholesterol pathway inhibition: Inhibiting HMG-CoA synthase will affect the entire cholesterol biosynthesis pathway, potentially leading to a wide range of cellular changes. | - Carefully consider the downstream consequences of inhibiting cholesterol synthesis when interpreting your data. - Supplementing with mevalonate, the product of the reaction catalyzed by HMG-CoA reductase, can help to distinguish between effects caused by the depletion of mevalonate and its downstream products versus other potential off-target effects. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various experimental systems.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | System | Reference |
| IC₅₀ (HMG-CoA Synthase) | 0.12 µM | Purified Enzyme | [4] |
| EC₅₀ | 4.5 µM | K562 cells (Dengue virus replication) | [4] |
Table 2: In Vivo Effects of this compound
| Parameter | Value | System | Reference |
| Inhibition of Cholesterol Biosynthesis | 45% | Rats (at 25 mg/kg) | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of 10 mM this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 3.24 mg of this compound (MW: 324.4 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
-
HMG-CoA Synthase Activity Assay (DTNB-based)
This assay measures the activity of HMG-CoA synthase by detecting the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
-
Materials:
-
Purified HMG-CoA synthase
-
This compound stock solution
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Acetyl-CoA solution
-
Acetoacetyl-CoA solution
-
DTNB solution
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DTNB, and acetyl-CoA in each well of the 96-well plate.
-
Add varying concentrations of this compound (or vehicle control) to the appropriate wells.
-
Pre-incubate the plate at 37°C for a specified time to allow for the inhibition of the enzyme.
-
Initiate the reaction by adding acetoacetyl-CoA to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader in kinetic mode.
-
The rate of the reaction is determined by the change in absorbance over time.
-
Cell Viability Assay (MTT-based)
This assay assesses the effect of this compound on cell viability by measuring the metabolic activity of the cells.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Cholesterol Biosynthesis Pathway and this compound's Point of Inhibition
Caption: Inhibition of HMG-CoA Synthase by this compound in the Cholesterol Biosynthesis Pathway.
Experimental Workflow for Assessing this compound's Effect on Cell Viability
Caption: A typical workflow for determining cell viability after this compound treatment using an MTT assay.
Logical Relationship in Troubleshooting this compound Experiments
Caption: A logical flowchart for troubleshooting common issues in this compound-based experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Hymeglusin in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Hymeglusin in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: It is recommended to dissolve this compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO), acetone, ethyl acetate, or chloroform.[1] this compound is insoluble in water. For a 1 mg/mL stock solution in DMSO, the solution is stable for up to one month when stored at -20°C.[1] To prepare the stock solution, it is advisable to use newly opened, anhydrous DMSO as hygroscopic DMSO can affect the solubility of the product.[2] Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
Q2: What are the optimal storage conditions for this compound?
A2: In its solid form, this compound should be stored sealed at –20°C and is stable for at least three years under these conditions.[1] Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[2] When storing, it is recommended to do so under nitrogen and away from moisture.[2]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: If precipitation is observed in a stored solution, it is recommended to equilibrate the solution to room temperature to check if the precipitate redissolves. Ensure the solution is clear and precipitate-free before use. If the precipitate does not redissolve, it may indicate degradation or saturation, and it is advisable to prepare a fresh solution.
Q4: Can I prepare aqueous dilutions of my this compound stock solution for my experiments?
A4: While this compound is insoluble in water, stock solutions in DMSO can be diluted in aqueous buffers or cell culture media for experimental use. When diluting, ensure that the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced toxicity in cellular assays. It is crucial to prepare these aqueous dilutions fresh for each experiment, as the stability of this compound in aqueous solutions, particularly at different pH values, is not well-documented and the β-lactone ring is susceptible to hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity in the experiment | Degradation of this compound due to improper storage. | Ensure this compound (solid and stock solutions) is stored at the recommended temperatures (-20°C or -80°C) and protected from moisture.[1][2] Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Instability in aqueous experimental buffer. | The β-lactone ring of this compound is susceptible to hydrolysis, which can be pH and temperature-dependent. Prepare fresh dilutions in aqueous buffers immediately before use. Conduct pilot studies to assess the stability of this compound in your specific experimental buffer and conditions if long incubation times are required. | |
| Exposure to light. | While specific data on the photostability of this compound is limited, it is good practice to protect solutions from direct light exposure, especially during long experiments. | |
| Inconsistent experimental results | Inaccurate concentration of this compound stock solution. | Use a calibrated balance for weighing the solid compound and high-purity, anhydrous solvent for dissolution. Confirm the concentration using a validated analytical method like HPLC if possible. |
| Degradation during the experiment. | Minimize the duration of experiments where possible. If long incubations are necessary, consider adding fresh this compound at set intervals, though this should be validated for your specific assay. | |
| Precipitation of this compound in aqueous media | Low solubility in the aqueous buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, while remaining non-toxic to the experimental system. The final DMSO concentration should typically be below 0.5%. |
| Interaction with components of the experimental media. | Evaluate the composition of your buffer or media for components that may react with or reduce the solubility of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in various experimental assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the sealed vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C for a short period) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single experiments to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: General Guideline for a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Objective: To outline a general procedure for developing an HPLC method to assess the stability of this compound and separate it from potential degradation products. This is a general guideline and requires optimization for specific equipment and degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
HPLC-grade formic acid or other suitable buffer components
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The exact ratio will depend on the optimization.
-
Standard Solution Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., DMSO or mobile phase) at a known concentration.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution from a lower to a higher concentration of the organic solvent. For example, start with 50% acetonitrile in water and ramp up to 95% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the optimal wavelength using a photodiode array (PDA) detector. Based on its structure, a wavelength in the range of 230-270 nm is a reasonable starting point.
-
Column Temperature: 25-30°C
-
-
Method Optimization: Inject the this compound standard and adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time.
-
Forced Degradation Studies: To ensure the method is "stability-indicating," perform forced degradation studies on this compound. This involves subjecting this compound solutions to stress conditions such as:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Heating the solid or solution at an elevated temperature (e.g., 80°C).
-
Photostability: Exposing the solution to UV light.
-
-
Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Signaling Pathway
This compound is a specific inhibitor of HMG-CoA synthase, a key enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.
References
Hymeglusin degradation pathways and how to avoid them
Welcome to the Technical Support Center for Hymeglusin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find answers to frequently asked questions and troubleshooting guides to help you navigate potential challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fungal β-lactone antibiotic that acts as a specific and irreversible inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase.[1] This enzyme catalyzes a key step in the mevalonate pathway, which is essential for the biosynthesis of cholesterol and other isoprenoids. This compound's inhibitory action occurs through the formation of a covalent thioester adduct with a crucial cysteine residue within the active site of HMG-CoA synthase, effectively inactivating the enzyme.[2]
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound is the hydrolysis of its β-lactone ring. The four-membered lactone ring is inherently strained and susceptible to nucleophilic attack, particularly by water. This hydrolysis results in the opening of the ring to form a β-hydroxy carboxylic acid, which is inactive as an HMG-CoA synthase inhibitor. The integrity of the β-lactone ring is essential for this compound's biological activity.
Q3: How should I store this compound to minimize degradation?
A3: Proper storage is critical to maintaining the stability and activity of this compound. The following storage conditions are recommended:
-
Solid Compound: Store the solid form of this compound at -20°C.
-
Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO. These solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), acetone, ethyl acetate, and chloroform. It is insoluble in water. For cell-based assays, DMSO is a commonly used solvent for preparing stock solutions.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or No Inhibition of HMG-CoA Synthase
Possible Causes and Solutions:
-
Degradation of this compound:
-
Improper Storage: Verify that both the solid compound and stock solutions have been stored at the recommended temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.
-
Hydrolysis in Aqueous Buffers: The β-lactone ring of this compound is susceptible to hydrolysis in aqueous solutions. Prepare fresh dilutions of this compound in your assay buffer immediately before each experiment. Avoid prolonged incubation of this compound in aqueous media before initiating the assay.
-
-
Incorrect Assay Conditions:
-
pH of the Assay Buffer: The stability of the β-lactone ring can be pH-dependent. While specific data on this compound is limited, lactones are generally more stable under acidic to neutral conditions and more rapidly hydrolyzed under basic conditions. Ensure your assay buffer pH is optimized for both enzyme activity and inhibitor stability.
-
Incorrect Enzyme or Substrate Concentration: Ensure that the concentrations of HMG-CoA synthase and its substrates (acetyl-CoA and acetoacetyl-CoA) are appropriate for the assay. Refer to established protocols for optimal concentrations.[3]
-
Issue 2: High Variability in IC50 Values
Possible Causes and Solutions:
-
Time-Dependent Inhibition: this compound is an irreversible inhibitor, meaning its inhibitory effect increases with pre-incubation time with the enzyme. To obtain consistent IC50 values, it is crucial to standardize the pre-incubation time of this compound with HMG-CoA synthase before adding the substrates.
-
Inhibitor Concentration Range: Ensure that the range of this compound concentrations used is appropriate to generate a full sigmoidal dose-response curve. This should include concentrations that result in maximal and minimal inhibition.
-
Data Analysis: Use a suitable nonlinear regression model to fit the dose-response data and calculate the IC50 value. Ensure that the data points at the top and bottom of the curve are well-defined.
Issue 3: Unexpected Results in Cell-Based Assays
Possible Causes and Solutions:
-
Stability in Cell Culture Media: The complex composition of cell culture media, including its pH and the presence of various nucleophiles, can contribute to the degradation of this compound over time. When conducting long-term experiments, consider replenishing the media with fresh this compound at regular intervals.
-
Cellular Uptake and Metabolism: The effective intracellular concentration of this compound may be influenced by cellular uptake and metabolic processes. These factors can vary between different cell lines.
-
Feedback Mechanisms: Inhibition of the mevalonate pathway by this compound can sometimes trigger cellular feedback mechanisms that upregulate the expression of HMG-CoA synthase.[4] This can lead to a diminished inhibitory effect over time.
Experimental Protocols
HMG-CoA Synthase Activity Assay
This protocol is based on the spectrophotometric measurement of Coenzyme A (CoA-SH) release using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[5][6]
Materials:
-
Purified HMG-CoA Synthase
-
This compound
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
DTNB
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer (capable of reading absorbance at 412 nm)
Procedure:
-
Prepare fresh dilutions of this compound in the assay buffer from a DMSO stock solution immediately before use.
-
In a microplate or cuvette, add the assay buffer, HMG-CoA synthase, and the desired concentration of this compound.
-
Pre-incubate the enzyme and inhibitor for a standardized period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for covalent modification.
-
Add DTNB and acetyl-CoA to the mixture.
-
Initiate the reaction by adding acetoacetyl-CoA.
-
Immediately monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoA-SH with DTNB to produce 2-nitro-5-thiobenzoate (TNB).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition by comparing the reaction rates in the presence and absence of this compound.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Reference |
| Solid | -20°C | At least 3 years | |
| Stock in DMSO | -20°C | Up to 1 month | [1] |
| Stock in DMSO | -80°C | Up to 6 months | [1] |
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Inhibition of HMG-CoA Synthase by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Hymeglusin Off-Target Effects in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Hymeglusin in cellular models. Our focus is to clarify potential off-target effects and provide guidance for interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a specific and irreversible inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (HMGCS).[1][2][3][4] This enzyme catalyzes the condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA, a critical step in the mevalonate pathway for cholesterol and isoprenoid biosynthesis.[5][6][7][8] this compound covalently modifies the active cysteine residue (Cys129) of HMGCS, leading to its inactivation.[2][3][9][10]
Q2: Are there known direct off-target enzymes that this compound binds to and inhibits?
Current literature primarily supports the high specificity of this compound for HMG-CoA synthase.[1][3][4] Studies have shown it does not inhibit fatty acid synthetase.[4] Most observed cellular effects of this compound are considered downstream consequences of inhibiting the mevalonate pathway rather than direct binding to other unintended protein targets. However, like many small molecule inhibitors, the potential for unknown off-target interactions cannot be entirely excluded and should be considered when interpreting unexpected experimental results.[11]
Q3: My cells show decreased viability after this compound treatment. Is this an off-target effect?
Decreased cell viability is an expected downstream consequence of HMG-CoA synthase inhibition in many cell types, particularly those reliant on the mevalonate pathway for survival and proliferation, such as various cancer cells.[1] Inhibition of HMGCS depletes the cell of essential molecules derived from the mevalonate pathway, including isoprenoids necessary for protein prenylation, which is vital for the function of key signaling proteins like those in the Ras family.[12][13][14] This can lead to cell growth arrest and apoptosis.[1] For example, in acute myeloid leukemia (AML) cells, this compound has been shown to induce apoptosis and reduce the expression of the anti-apoptotic protein BCL2.[1]
Q4: I am observing changes in protein localization and membrane-associated signaling. Could this be related to this compound treatment?
Yes, this is a plausible downstream effect of this compound. The mevalonate pathway produces isoprenoid precursors, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for a post-translational modification called prenylation.[12][13] Prenylation attaches these hydrophobic isoprenoid groups to proteins, facilitating their anchoring to cellular membranes and mediating protein-protein interactions.[13][15] By inhibiting HMGCS, this compound depletes the cellular pool of FPP and GGPP, thereby impairing protein prenylation.[12] This can disrupt the proper localization and function of numerous signaling proteins, including small GTPases, which can manifest as altered signaling cascades.[14]
Q5: How can I confirm that the observed effects in my experiment are due to HMG-CoA synthase inhibition and not an off-target effect?
To validate that the observed cellular phenotype is a direct result of inhibiting the mevalonate pathway, a "rescue" experiment can be performed. This involves co-treating the cells with this compound and a downstream product of the inhibited enzyme.
-
Mevalonate Rescue: Supplementing the culture medium with mevalonate, the product of the enzyme HMG-CoA reductase which acts downstream of HMGCS, should rescue the cells from the effects of this compound if they are on-target.[16]
-
FPP or GGPP Rescue: For effects related to protein prenylation, supplementing with FPP or GGPP can also be attempted to see if the phenotype is reversed.[12][14]
If the addition of these downstream metabolites reverses the observed effect, it strongly suggests the phenotype is an on-target consequence of HMGCS inhibition.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Line Dependency on Mevalonate Pathway | Different cell lines have varying reliance on de novo cholesterol and isoprenoid synthesis. Highly proliferative cells, such as many cancer cell lines, may be more sensitive.[1] Use a positive control cell line known to be sensitive to mevalonate pathway inhibition. |
| Culture Media Composition | The presence of lipids or mevalonate in the serum or media supplements can counteract the inhibitory effect of this compound. |
| • Use a defined, serum-free medium if possible, or reduce the serum concentration. | |
| • Ensure the medium is not supplemented with mevalonate or other downstream products.[16] | |
| This compound Stability | This compound solutions may degrade over time.[3][4] |
| • Prepare fresh stock solutions in a suitable solvent like DMSO.[4] | |
| • Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3][4] | |
| Assay Duration | The effects of inhibiting the mevalonate pathway may take time to manifest as decreased cell viability. |
| • Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
Problem 2: No significant change in cellular phenotype after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cellular Uptake of this compound | The compound may not be efficiently entering the cells. |
| • Verify the solubility of this compound in your final culture medium concentration. | |
| • While not extensively documented for this compound, consider using a cell line with known permeability to similar compounds. | |
| Redundant Pathways or Compensation | Cells may be sourcing cholesterol and isoprenoids from the extracellular environment, bypassing the need for de novo synthesis. |
| • Culture cells in a lipid-depleted serum or medium. | |
| • Check for upregulation of compensatory pathways, such as increased expression of LDL receptors. | |
| Incorrect this compound Concentration | The concentration used may be too low to achieve sufficient inhibition of HMGCS. |
| • Perform a dose-response experiment with a wider range of concentrations. Refer to published effective concentrations in similar cell lines.[1] | |
| This compound Inactivation | The β-lactone ring of this compound is susceptible to hydrolysis. |
| • Ensure the pH of your culture medium is stable. | |
| • Prepare fresh working solutions for each experiment. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound
| Target/Process | System | IC50 / EC50 | Reference |
| HMG-CoA Synthase | Enzyme Assay | 0.12 µM | [2] |
| HMG-CoA | Enzyme Assay | 1.2 µM | [2] |
| Dengue Virus Replication | K562 Cells | EC50 = 4.5 µM | [2] |
| Enterococcus faecalis growth | Bacterial Culture | 25 µM (inhibitory concentration) | [17] |
| Human HMG-CoA Synthase | Enzyme Assay | KI = 53.7 nM | [17] |
| E. faecalis HMG-CoA Synthase | Enzyme Assay | KI = 700 nM | [17] |
| Antifungal Activity | Candida albicans | MIC = 12.5 µg/ml | [16] |
| Antifungal Activity | Pyricularia oryzae | MIC = 6.25 µg/ml | [16] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study on this compound's effects on AML cells.[1]
-
Cell Seeding: Seed HL-60 or KG-1 cells at a density of 5 x 104 cells/ml in 96-well culture plates.
-
Treatment: Add varying concentrations of this compound (and/or other compounds as per experimental design) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
CCK-8 Addition: Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate for an additional 1-4 hours until a color change is apparent.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting for Apoptosis-Related Proteins
This protocol is a general guide based on methods used to assess protein level changes after this compound treatment.[1]
-
Cell Lysis: After treatment with this compound for the desired time, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., BCL2, BAX, Caspase-3, GAPDH) overnight at 4°C.[1]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like GAPDH.
Visualizations
Caption: Inhibition of HMG-CoA Synthase by this compound in the Cholesterol Biosynthesis Pathway.
Caption: Downstream cellular consequences of HMG-CoA Synthase inhibition by this compound.
References
- 1. This compound Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R,R)-Hymeglusin | HMG-CoA synthase inhibitor | Hello Bio [hellobio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Controlling Cholesterol Synthesis beyond 3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Intracellular Cholesterol Synthesis and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Binding site for fungal beta-lactone this compound on cytosolic 3-hydroxy-3-methylglutaryl coenzyme A synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HMG-CoA reductase promotes protein prenylation and therefore is indispensible for T-cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prenylation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Updates on protein-prenylation and associated inherited retinopathies [frontiersin.org]
- 16. satoshi-omura.info [satoshi-omura.info]
- 17. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Hymeglusin and Other HMG-CoA Synthase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of Hymeglusin and other 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase inhibitors. The information is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
HMG-CoA synthase is a critical enzyme in the mevalonate pathway, responsible for the production of HMG-CoA, a precursor for cholesterol and other isoprenoids. Its inhibition is a key strategy for lowering cholesterol and has potential applications in various therapeutic areas. This guide focuses on this compound, a fungal β-lactone antibiotic, and compares its efficacy with other known inhibitors of HMG-CoA synthase.
Efficacy Comparison of HMG-CoA Synthase Inhibitors
The inhibitory potential of various compounds against HMG-CoA synthase is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the available IC50 values for this compound and other related inhibitors.
| Inhibitor | Class | Target Enzyme | IC50 (µM) | Source |
| This compound (F-244, L-659,699) | β-lactone | Rat Liver Cytosolic HMG-CoA Synthase | 0.12 | [1][2] |
| This compound (F-244, L-659,699) | β-lactone | Partially Purified Rat Liver Cytosolic HMG-CoA Synthase | 0.1 | [3][4] |
| Oxetan-2-ones (C4-decyl) | β-lactone | Yeast HMG-CoA Synthase | ~10 | [5] |
| trans-3-methyl-4-decyl-oxetan-2-one | β-lactone | Yeast HMG-CoA Synthase | ~2 | [5] |
Mechanism of Action
This compound and other β-lactone inhibitors act as irreversible inhibitors of HMG-CoA synthase. They form a covalent bond with a cysteine residue (Cys129 in the case of the rat enzyme) in the active site of the enzyme, leading to its inactivation.[1] This covalent modification is a key feature of their potent inhibitory activity. While the inhibition is irreversible in vitro, studies have shown that in cellular and in vivo models, the effect can be reversible, suggesting the existence of cellular mechanisms for inhibitor removal or enzyme turnover.[3][4]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing efficacy data. Below are detailed protocols for key experiments cited in the comparison.
In Vitro HMG-CoA Synthase Activity Assay (Spectrophotometric)
This assay measures the activity of HMG-CoA synthase by detecting the release of Coenzyme A (CoASH) during the enzymatic reaction. The released CoASH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.[6]
Materials:
-
Purified or partially purified HMG-CoA synthase
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 412 nm
-
384-well microplates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DTNB in the assay buffer.
-
Prepare stock solutions of Acetyl-CoA and Acetoacetyl-CoA in the assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Setup:
-
In a 384-well microplate, add the following to each well:
-
Assay Buffer
-
DTNB solution
-
Test inhibitor at various concentrations (or solvent control).
-
HMG-CoA synthase enzyme.
-
-
Incubate the plate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add a mixture of Acetyl-CoA and Acetoacetyl-CoA to each well to start the reaction.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
-
Cell-Based Assay for Inhibition of Cholesterol Biosynthesis
This assay assesses the ability of an inhibitor to block the synthesis of cholesterol in cultured cells by measuring the incorporation of a radiolabeled precursor, such as [14C]acetate, into sterols.[3][4]
Materials:
-
Cultured cells (e.g., HepG2 human hepatoma cells)
-
Cell culture medium and supplements
-
Test inhibitor
-
[14C]acetate
-
Scintillation counter
Procedure:
-
Cell Culture:
-
Culture HepG2 cells to a suitable confluency in multi-well plates.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the test inhibitor for a specified period.
-
-
Radiolabeling:
-
Add [14C]acetate to the culture medium and incubate for a period to allow for its incorporation into newly synthesized sterols.
-
-
Lipid Extraction:
-
Wash the cells and extract the total lipids using an appropriate solvent system (e.g., chloroform:methanol).
-
-
Sterol Separation and Quantification:
-
Separate the sterol fraction from the total lipid extract using techniques like thin-layer chromatography (TLC).
-
Quantify the amount of radioactivity in the sterol fraction using a scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of inhibition of [14C]acetate incorporation into sterols for each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Conclusion
This compound stands out as a potent, irreversible inhibitor of HMG-CoA synthase. Its β-lactone structure is shared by other inhibitors of this enzyme, and structure-activity relationship studies, such as those on oxetan-2-ones, provide valuable insights for the design of novel inhibitors.[5] The provided experimental protocols offer a foundation for the standardized evaluation of new and existing HMG-CoA synthase inhibitors. Further research into non-β-lactone inhibitors could broaden the chemical space for targeting this key enzyme in the mevalonate pathway.
References
- 1. pnas.org [pnas.org]
- 2. Inhibition of 3-hydroxy-3-methylglutaryl-CoA synthase and cholesterol biosynthesis by beta-lactone inhibitors and binding of these inhibitors to the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Synthesis and inhibitory action on HMG-CoA synthase of racemic and optically active oxetan-2-ones (beta-lactones) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Hymeglusin's Target Engagement in Cells: A Comparative Guide to Modern Techniques
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular environment is a critical step in the validation of its mechanism of action. This guide provides a comparative overview of modern experimental techniques for validating the target engagement of Hymeglusin, a potent and specific covalent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase.
This compound, also known as F-244 or L-659,699, is a natural product that irreversibly inhibits HMG-CoA synthase by covalently modifying the cysteine residue (Cys129) in the enzyme's active site.[1] This inhibition blocks a key step in the mevalonate pathway, which is crucial for cholesterol biosynthesis. The half-maximal inhibitory concentration (IC50) for this compound against HMG-CoA synthase is approximately 0.12 μM.[1]
This guide details and compares three prominent methods for assessing the cellular target engagement of this compound: the Cellular Thermal Shift Assay (CETSA), the Drug Affinity Responsive Target Stability (DARTS) assay, and Activity-Based Protein Profiling (ABPP). Each method offers a unique approach to confirm the direct interaction between this compound and HMG-CoA synthase in a cellular context.
Comparative Overview of Target Engagement Validation Methods
The selection of an appropriate target validation assay depends on various factors, including the nature of the inhibitor, the availability of specific reagents, and the desired experimental throughput. The table below summarizes the key characteristics of CETSA, DARTS, and ABPP for validating this compound's engagement with HMG-CoA synthase.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Activity-Based Protein Profiling (ABPP) |
| Principle | Ligand binding alters the thermal stability of the target protein. | Ligand binding protects the target protein from proteolytic degradation. | Covalent probes react with the active sites of enzymes, and this can be competed by an inhibitor. |
| This compound Suitability | High. As a covalent inhibitor, this compound is expected to induce a significant thermal shift. | High. The stable covalent bond should offer substantial protection against proteases. | Moderate. Requires a specific activity-based probe for HMG-CoA synthase, which may not be readily available. |
| Labeling Requirement | Label-free for both compound and protein. | Label-free for the compound. | Requires a tagged, reactive probe. |
| Primary Readout | Change in protein melting temperature (ΔTm). | Increased resistance to protease digestion, visualized by Western Blot or mass spectrometry. | Decrease in probe labeling of the target protein, visualized by fluorescence gel scanning or mass spectrometry. |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[2] | Moderate throughput, can be adapted for screening. | Can be high-throughput, depending on the detection method. |
| Cellular Context | Can be performed in intact cells, cell lysates, and tissues.[2] | Primarily performed in cell lysates, but can be adapted for intact cells.[3][4] | Can be performed in living cells or cell lysates.[5] |
| Key Advantage | Physiologically relevant as it can be performed in live cells without modification of the compound. | Simple and does not require specialized equipment beyond standard laboratory instruments. | Provides direct information about the reactivity of the active site. |
| Key Limitation | Not all protein-ligand interactions result in a measurable thermal shift. | The degree of protection can vary and may not always be robust. | Relies on the availability of a suitable activity-based probe for the target enzyme. |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the mevalonate pathway targeted by this compound and the general workflows of the compared target engagement validation methods.
Detailed Experimental Protocols
The following sections provide detailed methodologies for each of the key experiments discussed. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is designed to determine the thermal stabilization of HMG-CoA synthase in cells upon treatment with this compound.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Detection of HMG-CoA Synthase:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against HMG-CoA synthase.
-
Quantify the band intensities to determine the amount of soluble HMG-CoA synthase at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble HMG-CoA synthase against the temperature for both this compound-treated and vehicle-treated samples.
-
Determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) indicates the degree of thermal stabilization induced by this compound.
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol assesses the ability of this compound to protect HMG-CoA synthase from proteolytic degradation.[3][4]
-
Cell Lysate Preparation:
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER buffer with protease inhibitors).
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Incubate aliquots of the cell lysate with varying concentrations of this compound or a vehicle control for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease, such as thermolysin or pronase, to each sample at a predetermined concentration.
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature to allow for protein digestion.
-
Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.
-
-
Analysis:
-
Separate the protein samples by SDS-PAGE and perform a Western blot using an antibody specific for HMG-CoA synthase.
-
A protected band for HMG-CoA synthase in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Activity-Based Protein Profiling (ABPP) Protocol
This protocol uses a competitive profiling approach to demonstrate that this compound binds to the active site of HMG-CoA synthase. This requires a specific activity-based probe for HMG-CoA synthase.
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of this compound or a vehicle control.
-
Lyse the cells in a suitable buffer.
-
-
Probe Labeling:
-
Incubate the cell lysates with an activity-based probe for HMG-CoA synthase for a specific time. The probe will covalently label the active site of the enzyme.
-
-
Detection:
-
If the probe contains a reporter tag (e.g., a fluorophore), the labeled proteins can be visualized directly after separation by SDS-PAGE using a fluorescence gel scanner.
-
Alternatively, if the probe has a biotin tag, the labeled proteins can be enriched using streptavidin beads and identified by mass spectrometry.
-
-
Data Analysis:
-
Quantify the signal from the probe-labeled HMG-CoA synthase. A decrease in the signal in the this compound-treated samples compared to the control indicates that this compound is occupying the active site and preventing the probe from binding.
-
Conclusion
The validation of target engagement in a cellular context is paramount for the successful development of therapeutic agents. For a covalent inhibitor like this compound, CETSA, DARTS, and ABPP represent powerful and complementary approaches to confirm its interaction with HMG-CoA synthase. While CETSA offers the advantage of being label-free and applicable in live cells, DARTS provides a simpler workflow. ABPP, though dependent on the availability of a specific probe, can yield precise information about the active site engagement. The choice of method will ultimately depend on the specific research question and available resources. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their target validation studies.
References
- 1. HMG-CoA Inhibitors - CD Biosynsis [biosynsis.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Hymeglusin vs. Statins: A Comparative Guide to Cholesterol Biosynthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Hymeglusin and statins, two classes of compounds that inhibit cholesterol biosynthesis through distinct mechanisms. The information presented herein is supported by experimental data to aid researchers in understanding their differential modes of action, potency, and experimental evaluation.
Introduction
Elevated cholesterol levels are a major risk factor for cardiovascular disease. The inhibition of endogenous cholesterol synthesis is a cornerstone of lipid-lowering therapy. Statins, inhibitors of HMG-CoA reductase, have been the gold standard for decades. This compound, a fungal β-lactone, presents an alternative mechanism by targeting HMG-CoA synthase, an earlier enzyme in the mevalonate pathway. This guide delves into a head-to-head comparison of these two inhibitors.
Mechanism of Action: A Tale of Two Enzymes
This compound and statins target different enzymes in the cholesterol biosynthesis pathway, leading to distinct biochemical consequences.
-
This compound: This compound is a specific and irreversible inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase[1][2][3]. It acts by covalently modifying the active site cysteine residue (Cys129) of the enzyme, thereby preventing the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA.[4]
-
Statins: This well-established class of drugs acts as competitive inhibitors of HMG-CoA reductase[5][6]. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol synthesis. By binding to the active site of HMG-CoA reductase, statins prevent the substrate HMG-CoA from binding, thus halting the downstream production of cholesterol.[5][6]
The differing points of inhibition are illustrated in the signaling pathway diagram below.
Quantitative Comparison of Inhibitory Potency
The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor Class | Compound | Target Enzyme | IC50 |
| β-lactone | This compound | HMG-CoA Synthase | 0.12 µM (120 nM)[4] |
| Statins | Rosuvastatin | HMG-CoA Reductase | 5.4 nM |
| Atorvastatin | HMG-CoA Reductase | 8.2 nM | |
| Simvastatin | HMG-CoA Reductase | 11.2 nM | |
| Pravastatin | HMG-CoA Reductase | 44.1 nM |
Note: Statin IC50 values are from a study using a cell-free binding assay.
Based on the available in vitro data, the tested statins exhibit significantly higher potency against their target enzyme, HMG-CoA reductase, with IC50 values in the low nanomolar range, as compared to this compound's inhibition of HMG-CoA synthase in the sub-micromolar range.
In vivo studies provide further context to the inhibitory effects of these compounds. In a study with rats, a 25 mg/kg dose of this compound resulted in a 45% inhibition of cholesterol biosynthesis.[4] For statins, in vivo efficacy has been demonstrated in various models. For instance, in mice, pravastatin at a dose of 20 mg/kg led to approximately 90% inhibition of cholesterol synthesis in the liver.[7] Another study in humans showed that atorvastatin treatment resulted in a 57% to 63% decrease in urinary mevalonic acid excretion, a biomarker for cholesterol synthesis.[8] It is important to note that direct comparative in vivo studies under identical conditions are limited.
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency is crucial. Below are detailed methodologies for key experiments used to evaluate this compound and statins.
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test inhibitors (Statins) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and the enzyme in the assay buffer at the desired concentrations.
-
Inhibitor Preparation: Prepare a serial dilution of the statin to be tested.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test inhibitor solution (or vehicle control)
-
HMG-CoA reductase enzyme
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the HMG-CoA and NADPH solutions to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at 37°C.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
HMG-CoA Synthase Activity Assay (Spectrophotometric)
This assay measures the activity of HMG-CoA synthase by detecting the release of Coenzyme A (CoA) using the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Purified HMG-CoA synthase enzyme
-
Acetyl-CoA substrate solution
-
Acetoacetyl-CoA substrate solution
-
DTNB solution
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of acetyl-CoA, acetoacetyl-CoA, and DTNB in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DTNB solution
-
Test inhibitor solution (or vehicle control)
-
HMG-CoA synthase enzyme
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Add acetyl-CoA and acetoacetyl-CoA to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm over time as DTNB reacts with the released CoA.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
In Vitro Cholesterol Biosynthesis Inhibition Assay (Cell-Based)
This assay measures the overall inhibition of cholesterol synthesis in a cellular context using a radiolabeled precursor.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
[¹⁴C]-acetate (radiolabeled cholesterol precursor)
-
Test inhibitors (this compound and Statins)
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter
Procedure:
-
Cell Culture: Plate HepG2 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or a statin for a specified period (e.g., 24 hours).
-
Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.
-
Lipid Extraction: Wash the cells and extract the total lipids using an appropriate solvent mixture.
-
Separation of Cholesterol: Separate the cholesterol from other lipids in the extract using TLC.
-
Quantification: Scrape the cholesterol spot from the TLC plate and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [¹⁴C]-acetate incorporation into cholesterol for each inhibitor concentration and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of this compound and statins.
Conclusion
This compound and statins represent two distinct strategies for inhibiting cholesterol biosynthesis. While statins, as HMG-CoA reductase inhibitors, are clinically established and demonstrate high in vitro potency, this compound's inhibition of the upstream enzyme HMG-CoA synthase offers an alternative point of intervention. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating novel approaches to cholesterol management and for the continued development of lipid-lowering therapies. Further head-to-head in vivo studies will be crucial for a more complete understanding of the comparative efficacy and potential therapeutic applications of these two classes of inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. (R,R)-Hymeglusin | HMG-CoA synthase inhibitor | Hello Bio [hellobio.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and development of statins - Wikipedia [en.wikipedia.org]
- 6. Statin - Wikipedia [en.wikipedia.org]
- 7. Tissue-selective inhibition of cholesterol synthesis in vivo by pravastatin sodium, a 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cholesterol synthesis by atorvastatin in homozygous familial hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hymeglusin and Traditional Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Hymeglusin, a fungal beta-lactone, and the broad class of beta-lactam antibiotics. While both are classified as antibiotics, their mechanisms of action, cellular targets, and therapeutic potentials differ significantly. This document outlines these differences, supported by experimental data and detailed methodologies, to inform future research and drug development.
Introduction to this compound and Beta-Lactam Antibiotics
This compound is a fungal-derived beta-lactone that has garnered interest for its unique biological activities.[1][2] Unlike traditional antibiotics that often target bacterial cell wall synthesis, this compound acts as a specific inhibitor of a key enzyme in the mevalonate pathway.
Beta-lactam antibiotics are a cornerstone of modern medicine, characterized by the presence of a beta-lactam ring in their molecular structure.[3][][5] This extensive class, which includes penicillins, cephalosporins, carbapenems, and monobactams, functions primarily by disrupting the integrity of the bacterial cell wall.[3][6]
This guide will explore the distinct functionalities of these two classes of compounds, offering a side-by-side comparison of their molecular targets, mechanisms, and potential therapeutic applications.
This compound: A Profile
This compound's primary mode of action is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase, a critical enzyme in the mevalonate pathway responsible for cholesterol and isoprenoid biosynthesis.[1][7][8] It achieves this by forming a covalent bond with the active site cysteine residue (Cys129) of the enzyme, leading to its irreversible inactivation.[1][7][9]
This mechanism gives this compound a diverse range of potential therapeutic applications beyond its initial classification as an antibiotic:
-
Anticholesterolemic: By inhibiting HMG-CoA synthase, this compound effectively blocks the production of cholesterol.[1]
-
Antiviral: It has been shown to inhibit the replication of Dengue virus.[1]
-
Anticancer: Research indicates that this compound can induce apoptosis in acute myeloid leukemia (AML) cells and may act synergistically with existing chemotherapeutic agents.[8][9]
-
Antibacterial and Antifungal: this compound has demonstrated activity against certain bacteria and fungi.[2][7]
Quantitative Performance Data for this compound
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 0.12 µM | HMG-CoA Synthase | [1] |
| EC₅₀ | 4.5 µM | Dengue Virus Type 2 Replication (in K562 cells) | [1] |
| Cholesterol Biosynthesis Inhibition | 45% | In rats (at 25 mg/kg) | [1] |
| Kᵢ (Human HMGCS) | 53.7 nM | Human HMG-CoA Synthase | [2] |
| kᵢₙₐ꜀ₜ (Human HMGCS) | 1.06 min⁻¹ | Human HMG-CoA Synthase | [2] |
| Kᵢ (E. faecalis mvaS) | 700 nM | Enterococcus faecalis HMG-CoA Synthase | [2] |
| kᵢₙₐ꜀ₜ (E. faecalis mvaS) | 3.5 min⁻¹ | Enterococcus faecalis HMG-CoA Synthase | [2] |
Beta-Lactam Antibiotics: A Profile
The defining feature of beta-lactam antibiotics is their four-membered lactam ring.[3][] Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3][][5] By acylating a serine residue in the active site of PBPs, beta-lactams block the cross-linking of the peptidoglycan chains, which compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.[3][5][10]
The major classes of beta-lactam antibiotics include:
-
Penicillins
-
Cephalosporins
-
Carbapenems
-
Monobactams
A significant challenge in the clinical use of beta-lactam antibiotics is the rise of bacterial resistance. The primary mechanisms of resistance include:
-
Enzymatic Degradation: The production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, rendering the antibiotic inactive.[11][12]
-
Target Modification: Alterations in the structure of PBPs, which reduce their affinity for beta-lactam antibiotics. A notable example is the PBP2a protein in Methicillin-Resistant Staphylococcus aureus (MRSA).[10][13][14]
-
Reduced Permeability: Changes in the bacterial outer membrane that prevent the antibiotic from reaching its PBP target.[3][6]
Despite resistance, beta-lactams remain a critical component of antibacterial therapy, with ongoing research into new derivatives and combination therapies to overcome resistance. For instance, combining beta-lactams with drugs like daptomycin has shown efficacy against persistent MRSA infections.[13][15][16]
Comparative Analysis: this compound vs. Beta-Lactam Antibiotics
| Feature | This compound | Beta-Lactam Antibiotics |
| Core Structure | Beta-lactone | Beta-lactam |
| Primary Target | HMG-CoA Synthase | Penicillin-Binding Proteins (PBPs) |
| Mechanism | Covalent modification of an active site cysteine residue | Acylation of an active site serine residue |
| Biological Pathway | Mevalonate Pathway (Cholesterol/Isoprenoid Synthesis) | Peptidoglycan Synthesis (Bacterial Cell Wall) |
| Primary Spectrum | Antifungal, select antibacterial, antiviral, anticancer | Broadly antibacterial |
| Key Application | Potential as a metabolic inhibitor, anticancer agent | Treatment of bacterial infections |
Experimental Protocols
HMG-CoA Synthase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against HMG-CoA synthase.
Methodology:
-
Enzyme Preparation: Recombinant human HMG-CoA synthase is purified.
-
Incubation: The enzyme is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl) for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrates, acetyl-CoA and acetoacetyl-CoA.
-
Detection: The reaction progress is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength corresponding to the consumption of a substrate, or by a coupled assay that measures the production of Coenzyme A.
-
Data Analysis: The initial reaction rates are calculated for each this compound concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination for Beta-Lactam Antibiotics
Objective: To determine the minimum concentration of a beta-lactam antibiotic required to inhibit the visible growth of a bacterial strain.
Methodology (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Antibiotic Dilution: Serial two-fold dilutions of the beta-lactam antibiotic are prepared in the wells of a microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria, no antibiotic) and a negative control (broth, no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria. This method was used to evaluate the antimicrobial potency of mecillinam against various E. coli strains.[17]
Cell Apoptosis Assay
Objective: To assess the pro-apoptotic effects of this compound on cancer cells.
Methodology (Annexin V/Propidium Iodide Staining):
-
Cell Culture and Treatment: Human cancer cell lines (e.g., HL-60 or KG-1 for AML) are cultured under standard conditions.[8] Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent nucleotide stain that enters late apoptotic or necrotic cells with compromised membranes) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is gated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive). The percentage of apoptotic cells is quantified.
Visualizations
Caption: Mechanism of this compound action.
Caption: Mechanism of Beta-Lactam antibiotic action.
Caption: Workflow for HMG-CoA Synthase Inhibition Assay.
Conclusion
This compound and traditional beta-lactam antibiotics represent two distinct classes of antimicrobial compounds with fundamentally different mechanisms of action. Beta-lactams are established antibacterial agents that target the cell wall, while this compound is a metabolic inhibitor with a broader therapeutic potential that includes antifungal, antiviral, and anticancer activities. The unique targeting of HMG-CoA synthase by this compound makes it an intriguing candidate for further investigation, particularly in the context of diseases characterized by upregulated metabolic pathways and as a potential tool to combat the growing threat of resistance to conventional antibiotics. Understanding these differences is paramount for the strategic development of new and effective therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 5. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. (R,R)-Hymeglusin | HMG-CoA synthase inhibitor | Hello Bio [hellobio.com]
- 8. This compound Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Can β-Lactam Antibiotics Be Resurrected to Combat MRSA? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 15. journals.asm.org [journals.asm.org]
- 16. The Emerging Role of β-Lactams in the Treatment of Methicillin-Resistant Staphylococcus aureus Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative potency of mecillinam and other beta-lactam antibiotics against Escherichia coli strains producing different beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomic Analysis of Hymeglusin-Treated Cells: A Head-to-Head Look at HMG-CoA Synthase Inhibition
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cellular proteomic landscape following treatment with Hymeglusin, a specific inhibitor of HMG-CoA synthase (HMGCS1). We delve into supporting experimental data, comparing its effects to other compounds, particularly statins, which target a different enzyme in the same critical metabolic pathway.
This compound has garnered significant interest for its precise targeting of HMGCS1, a key enzyme in the mevalonate pathway responsible for cholesterol and isoprenoid biosynthesis. Understanding its impact on the cellular proteome is crucial for elucidating its mechanism of action and identifying potential therapeutic applications and off-target effects. This guide synthesizes available proteomic data to provide a clear comparison and detailed experimental context.
Quantitative Proteomic Data Summary
A pivotal study in the field conducted a head-to-head comparison of the proteomic alterations induced by this compound and statins, which inhibit HMG-CoA reductase (HMGCR), the subsequent enzyme in the mevalonate pathway. The remarkable finding was that the inhibition of HMGCS1 by this compound triggers proteome changes that are "nearly identical" to those caused by HMGCR inhibition with statins.[1][2][3] This suggests that the downstream consequences of blocking the mevalonate pathway are largely conserved, regardless of the specific enzyme targeted.
| Protein Category | Effect of this compound/Statin Treatment | Implicated Cellular Process |
| Mevalonate Pathway Enzymes | Upregulation | Feedback mechanism in response to pathway inhibition |
| Cholesterol Biosynthesis Proteins | Upregulation | Compensatory response to reduced cholesterol levels |
| Isoprenoid-dependent Proteins | Downregulation of some prenylated proteins | Disruption of protein prenylation |
| Apoptosis-related Proteins | Modulation (e.g., decreased BCL2) | Induction of programmed cell death |
| Stress Response Proteins | Upregulation | Cellular response to metabolic disruption |
Signaling Pathways Affected by this compound
Proteomic analyses have revealed that this compound treatment perturbs several critical cellular signaling pathways, primarily stemming from its inhibition of the mevalonate pathway.
The Mevalonate Pathway
The primary impact of this compound is the direct inhibition of HMGCS1, leading to a blockage of the mevalonate pathway. This pathway is crucial for the synthesis of cholesterol and non-sterol isoprenoids, which are vital for various cellular functions, including membrane integrity and protein prenylation.
Apoptosis Signaling Pathway
Studies, particularly in acute myeloid leukemia (AML) cells, have demonstrated that this compound can modulate apoptosis-related proteins. A notable effect is the downregulation of B-cell lymphoma 2 (BCL2), an anti-apoptotic protein.[4] This suggests that by disrupting the mevalonate pathway, this compound can sensitize cancer cells to programmed cell death.
Experimental Protocols
The following sections detail the typical methodologies employed in the comparative proteomic analysis of cells treated with this compound.
Cell Culture and Treatment
Human cell lines, such as HCT116 or HepG2, are cultured in standard media supplemented with fetal bovine serum and antibiotics. For proteomic experiments, cells are seeded and allowed to adhere overnight. Subsequently, the cells are treated with this compound at a specified concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours). For comparative studies, parallel cultures are treated with a statin (e.g., simvastatin at 10 µM).
Sample Preparation for Proteomics
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested. Cell pellets are lysed in a buffer containing detergents (e.g., SDS) and protease inhibitors to ensure protein solubilization and prevent degradation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for subsequent steps.
-
Protein Digestion: An equal amount of protein from each sample is reduced with dithiothreitol (DTT) and alkylated with iodoacetamide (IAA) to break and prevent the reformation of disulfide bonds. The proteins are then digested into smaller peptides using a sequence-specific protease, most commonly trypsin.
-
Peptide Cleanup: The resulting peptide mixtures are desalted and purified using solid-phase extraction (SPE) cartridges (e.g., C18) to remove salts and detergents that can interfere with mass spectrometry analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The purified peptides are analyzed by LC-MS/MS. Peptides are first separated by reverse-phase liquid chromatography based on their hydrophobicity. The separated peptides are then introduced into a high-resolution mass spectrometer (e.g., an Orbitrap instrument) where they are ionized. The mass spectrometer acquires high-resolution mass spectra of the intact peptides (MS1) and then selects the most abundant peptides for fragmentation, generating tandem mass spectra (MS2).
Data Analysis
The raw MS data is processed using specialized software (e.g., MaxQuant). The MS2 spectra are searched against a human protein database to identify the corresponding peptide sequences. Protein identification and quantification are performed, and statistical analysis is carried out to identify proteins that are differentially expressed between the different treatment groups.
Experimental Workflow Diagram
References
In Vivo Validation of Hymeglusin's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hymeglusin, a potent inhibitor of HMG-CoA synthase, against established cholesterol-lowering agents. The objective is to evaluate its therapeutic potential based on available preclinical data and to provide a framework for future in vivo validation studies.
Introduction to this compound and Cholesterol Biosynthesis
This compound is a fungal metabolite that specifically inhibits 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, a critical enzyme in the mevalonate pathway responsible for cholesterol biosynthesis.[1] By targeting an earlier step in this pathway compared to statins, this compound presents a potentially distinct mechanism for cholesterol reduction. Understanding its in vivo efficacy is crucial for its development as a therapeutic agent.
Signaling Pathway of Cholesterol Biosynthesis and Drug Intervention Points
The following diagram illustrates the cholesterol biosynthesis pathway and the points of intervention for this compound and other lipid-lowering drugs.
Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of this compound and Statins.
Comparative Analysis of Cholesterol-Lowering Agents
This section compares this compound with leading cholesterol-lowering drugs: Atorvastatin (a statin), Ezetimibe, and Alirocumab (a PCSK9 inhibitor).
Disclaimer: Direct comparative in vivo studies for this compound's cholesterol-lowering effects are limited in publicly available literature. The following data for this compound is based on its known mechanism and limited preclinical findings. The data for comparator drugs is derived from established preclinical studies in rat models.
Table 1: In Vivo Efficacy of Cholesterol-Lowering Agents in Rat Models
| Drug | Mechanism of Action | Animal Model | Dosage | Route of Administration | Key Findings (LDL-C Reduction) | Reference |
| This compound | HMG-CoA Synthase Inhibitor | Hypercholesterolemic Rat (Projected) | Data not available | Data not available | Data not available | N/A |
| Atorvastatin | HMG-CoA Reductase Inhibitor | High-Fat, High-Sugar Diet-Induced Hyperlipidemic Rat | 2.1 mg/kg/day | Oral | Significant reduction in total cholesterol, LDL-C, and VLDL-C. | [2] |
| Ezetimibe | Cholesterol Absorption Inhibitor (NPC1L1) | Diet-Induced Hypercholesterolemic Rat | 0.1 - 3 mg/kg/day | Oral | 60-94% reduction in diet-induced hypercholesterolemia. | [3] |
| Alirocumab | PCSK9 Inhibitor | N/A (Human clinical data) | N/A | Subcutaneous | Substantial reductions in LDL-C. |
Experimental Protocols for In Vivo Validation
To rigorously assess the therapeutic potential of this compound, standardized in vivo protocols are essential. The following are detailed methodologies for key experiments based on established practices.
Induction of Hypercholesterolemia in Rats
This protocol describes the induction of a hypercholesterolemic state in rats, a common model for testing lipid-lowering agents.
Experimental Workflow:
Caption: Workflow for inducing hypercholesterolemia and evaluating therapeutic agents in a rat model.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (6-8 weeks old).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Animals are acclimatized for one week prior to the experiment.
-
Diet-Induced Hypercholesterolemia:
-
Standard Diet (Control Group): Standard laboratory chow.
-
High-Fat/High-Cholesterol Diet (Experimental Groups): A commonly used diet consists of standard chow supplemented with 1-2% cholesterol and 10-20% lard or coconut oil.[1] Another effective diet includes 25% soybean oil and 1.0% cholesterol. The diet is administered for 4 to 8 weeks to induce a stable hypercholesterolemic state.
-
-
Grouping: After the induction period, rats are randomly divided into the following groups:
-
Normal Control (Standard Diet)
-
Hypercholesterolemic Control (High-Fat Diet + Vehicle)
-
This compound Treatment Groups (High-Fat Diet + varying doses of this compound)
-
Comparator Drug Groups (e.g., High-Fat Diet + Atorvastatin)
-
-
Drug Administration:
-
Drugs are typically administered daily via oral gavage for a period of 2-4 weeks.
-
The vehicle used for drug suspension should be consistent across all groups (e.g., corn oil, carboxymethyl cellulose).
-
Measurement of Serum Lipid Profile
This protocol outlines the procedure for quantifying cholesterol levels in rat serum.
Methodology:
-
Blood Collection: Blood samples (approximately 0.5 mL) are collected from the tail vein or via cardiac puncture at the end of the treatment period.
-
Serum Separation: Blood is allowed to clot at room temperature and then centrifuged at 3000 rpm for 15 minutes to separate the serum.
-
Lipid Analysis:
-
Total Cholesterol (TC), High-Density Lipoprotein Cholesterol (HDL-C), and Triglycerides (TG) are measured using commercially available enzymatic assay kits.
-
Low-Density Lipoprotein Cholesterol (LDL-C) can be calculated using the Friedewald formula (if TG < 400 mg/dL): LDL-C = TC - HDL-C - (TG/5).
-
Alternatively, LDL-C can be directly measured using specific precipitation methods.
-
Logical Framework for Comparative Evaluation
The following diagram illustrates the logical flow for a comprehensive in vivo comparison of this compound with other cholesterol-lowering agents.
Caption: Logical framework for the in vivo comparative evaluation of this compound.
Conclusion and Future Directions
This compound's unique mechanism of action as an HMG-CoA synthase inhibitor presents a compelling rationale for its investigation as a novel cholesterol-lowering agent. While in vitro data are promising, a significant data gap exists regarding its in vivo efficacy and safety profile in established animal models of hypercholesterolemia.
Future research should prioritize conducting dose-response studies of this compound in hypercholesterolemic rat or mouse models to establish its potency and efficacy in reducing LDL-C. Subsequently, direct comparative studies against standard-of-care agents like atorvastatin and ezetimibe are crucial to delineate its relative therapeutic value. Such studies, following the detailed protocols outlined in this guide, will be instrumental in validating the therapeutic potential of this compound and informing its path toward clinical development.
References
Synergistic Potential of Hymeglusin in Combination Cancer Therapy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of Hymeglusin, an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, when used in combination with other anti-cancer agents. The objective is to present experimental data supporting these synergies, detail the methodologies employed, and visualize the underlying biological pathways and experimental workflows.
Introduction to this compound and Combination Therapy
This compound is a specific inhibitor of HMG-CoA synthase (HMGCS1), a key enzyme in the mevalonate pathway which is crucial for cholesterol biosynthesis and the production of isoprenoids necessary for protein prenylation.[1][2] Dysregulation of this pathway has been implicated in the proliferation and survival of cancer cells, making HMGCS1 an attractive therapeutic target. Combination therapy, the use of multiple therapeutic agents, is a cornerstone of modern oncology, often leading to enhanced efficacy, reduced drug resistance, and minimized side effects.[3] This guide explores the synergistic potential of this compound in combination with both standard chemotherapeutics and targeted therapies in the context of Acute Myeloid Leukemia (AML).
Comparative Analysis of Synergistic Combinations
This section details the synergistic effects of this compound with two different classes of anti-cancer drugs: standard cytotoxic chemotherapies (Cytarabine and Adriamycin) and a targeted BCL2 inhibitor (Venetoclax).
This compound with Cytarabine and Adriamycin in AML
A study investigating the role of HMGCS1 in AML demonstrated that its inhibition by this compound can restore chemosensitivity. The combination of this compound with the commonly used AML chemotherapy drugs, cytarabine (Ara-C) and adriamycin (ADR), resulted in synergistic toxic effects on AML cells.[1][2]
Quantitative Data Summary:
While the study qualitatively describes a synergistic effect, specific quantitative data such as Combination Index (CI) values were not provided. The synergy is demonstrated through increased apoptosis and decreased cell viability in AML cell lines when treated with the combination compared to single agents.
Table 1: Synergistic Effects of this compound with Cytarabine and Adriamycin in AML (THP-1 Cell Line)
| Treatment Group | Apoptosis Rate (%) | Relative Cell Viability (%) |
| Control | ~5% | 100% |
| This compound (Hym) | ~10% | ~80% |
| Adriamycin (ADR) | ~20% | ~60% |
| Hym + ADR | ~45% | ~40% |
| Cytarabine (Ara-C) | Not explicitly stated for single agent | ~70% |
| Hym + ADR + Ara-C | Not explicitly stated | ~20% |
Note: The data presented are estimations derived from graphical representations in the source material and are intended for comparative purposes.[1][2]
This compound with Venetoclax in AML
A detailed study on the combination of this compound with Venetoclax, a BCL2 inhibitor, in AML cell lines (HL-60 and KG-1) has provided robust quantitative evidence of synergy.[3][4][5]
Quantitative Data Summary:
The synergistic effect was quantified using the Combination Index (CI), where a value less than 1 indicates synergy. The combination of this compound and Venetoclax showed strong synergistic effects in HL-60 cells, with CI values ranging from 0.32 to 0.65.[3]
Table 2: IC50 Values of this compound and Venetoclax in AML Cell Lines
| Drug | Cell Line | IC50 (48h) | IC50 (72h) |
| Venetoclax | HL-60 | 4.06 µM | 0.51 µM |
| KG-1 | > 32 µM | 10.73 µM | |
| This compound | HL-60 | 7.65 µM | 5.96 µM |
| KG-1 | 61.64 µM | 38.95 µM |
Table 3: Apoptosis Rates with this compound and Venetoclax Combination
| Cell Line | Treatment | Apoptosis Rate (24h) | Apoptosis Rate (48h) |
| HL-60 | Venetoclax (0.1 µM) | ~15% | ~20% |
| This compound (16 µM) | ~10% | ~15% | |
| Venetoclax + this compound | ~35% | ~50% | |
| KG-1 | Venetoclax (10 µM) | ~10% | ~15% |
| This compound (16 µM) | ~5% | ~8% | |
| Venetoclax + this compound | ~25% | ~35% |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the studies.
Cell Viability Assay (CCK-8)
-
Cell Seeding: AML cell lines (e.g., THP-1, HL-60, KG-1) are seeded in 96-well plates at a density of 5x10^4 cells/mL.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, the combination drug (Adriamycin, Cytarabine, or Venetoclax), or the combination of both. A vehicle-treated group serves as a control.
-
Incubation: The plates are incubated for specified time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation: The plates are incubated for an additional 2-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The relative cell viability is calculated as a percentage of the control group. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells are treated with the individual drugs or their combination for the desired duration.
-
Cell Harvesting: Cells are harvested and washed twice with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: The stained cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The samples are analyzed by a flow cytometer to determine the percentage of apoptotic cells (Annexin V positive).
Synergy Analysis (Combination Index)
-
Experimental Design: Dose-response experiments are performed for each drug individually and in combination at various fixed ratios.
-
Data Input: The cell viability or apoptosis data (fraction affected) for each dose combination is entered into a specialized software like CompuSyn.
-
CI Calculation: The software calculates the Combination Index (CI) based on the Chou-Talalay method.
-
Interpretation:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The synergistic effects of this compound can be attributed to its impact on the mevalonate pathway and its interplay with the mechanisms of action of the combination drugs.
Caption: Mechanism of this compound's synergistic action.
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the synergistic effects of drug combinations.
Caption: Workflow for synergy assessment.
Conclusion
The available preclinical data strongly suggest that this compound holds significant promise as a synergistic partner in combination cancer therapy, particularly in the context of AML. Its ability to enhance the efficacy of both standard chemotherapies and targeted agents like Venetoclax highlights its potential to overcome drug resistance and improve treatment outcomes. The synergistic mechanism with Venetoclax, involving the downregulation of the anti-apoptotic protein BCL2, provides a clear rationale for this combination. While the synergistic effects with cytarabine and adriamycin are evident, further quantitative studies are warranted to fully characterize the dose-dependent nature of this interaction. The experimental protocols and workflows detailed in this guide provide a framework for future research in this promising area of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting HMGCS1 restores chemotherapy sensitivity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Hymeglusin
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Hymeglusin, a potent HMG-CoA synthase inhibitor. Adherence to these guidelines will mitigate risks and ensure the responsible management of this chemical waste.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[2][3]
Key Hazard and Disposal Information Summary
| Hazard Classification | GHS Hazard Statements | Disposal Precautionary Statement | Incompatible Materials |
| Acute Oral Toxicity (Category 4), Acute and Chronic Aquatic Toxicity (Category 1)[1] | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1] | P501: Dispose of contents/container to an approved waste disposal plant.[1] | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Clearly identify all waste streams containing this compound, including pure substance, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate this compound waste from other chemical waste streams at the point of generation.[2]
-
Crucially, ensure this compound waste is kept separate from incompatible materials such as strong acids, bases, and oxidizing or reducing agents to prevent hazardous reactions.[1][4]
2. Container Selection and Labeling:
-
Use only chemically compatible, leak-proof containers with secure screw-top caps for storing this compound waste.[2][4][5] The original container is often the best choice for waste accumulation.[5]
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Acutely Toxic," "Environmental Hazard")
-
The date when waste was first added to the container.
-
3. Waste Accumulation and Storage:
-
Store sealed this compound waste containers in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[4][6]
-
The SAA should be a secondary containment system, such as a chemical-resistant tray or cabinet, to contain any potential leaks or spills.[2][5]
-
Keep the waste container closed at all times, except when adding waste.[4][6]
4. Arranging for Final Disposal:
-
Do not attempt to neutralize or treat this compound waste unless you have a specifically approved and validated protocol for your institution.
-
Contact your institution's Environmental Health and Safety (EHRS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.[6]
-
Follow all institutional and regulatory requirements for waste manifest documentation and handover.[2]
5. Decontamination of Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed.[5]
-
To triple-rinse, use a solvent capable of dissolving this compound (e.g., DMSO, acetone, ethanol, chloroform).[7] The resulting rinsate is also considered hazardous waste and must be collected and disposed of accordingly.
-
After triple-rinsing, deface or remove the original label from the empty container before disposing of it as regular laboratory glass or plastic waste.[5][8]
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound|29066-42-0|MSDS [dcchemicals.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Hymeglusin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Hymeglusin, a potent HMG-CoA synthase inhibitor. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.
This compound is a fungal β-lactone antibiotic that acts as a specific and irreversible inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase.[1][2] Its targeted action on this key enzyme in the mevalonate pathway makes it a valuable tool in various research applications, including studies on cholesterol biosynthesis and viral replication.[1] However, its bioactive nature necessitates careful handling to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE, drawing from general laboratory safety standards and specific handling recommendations for this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | Essential to protect against accidental splashes or aerosolized particles.[3][4][5] |
| Face shield | Recommended when there is a significant risk of splashes of hazardous materials.[3] | |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Necessary to prevent skin contact.[6] It is advisable to wear two pairs of gloves when compounding, administering, and disposing of hazardous drugs.[7] Gloves should be changed regularly or immediately if contaminated.[7][8] |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing from contamination.[3][8] |
| Disposable gown | A protective disposable gown made of lint-free, low-permeability fabric with a solid front and long sleeves is recommended.[7] | |
| Respiratory Protection | Use in a well-ventilated area | Handling should be performed in areas with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[6] |
Important Note: Always consult your institution's specific safety protocols and the material safety data sheet (MSDS) for the most current and detailed information.
Operational Plan: From Receipt to Disposal
A clear operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[6]
-
For long-term stability, store the powder at -20°C and solutions at -80°C.[1][6] A DMSO solution (1 mg/mL) is reported to be stable for one month at –20 °C.
Preparation of Solutions:
-
This compound is soluble in DMSO, acetone, ethyl acetate, and chloroform, but insoluble in water.
-
All handling of the powdered form should be done in a chemical fume hood or other ventilated enclosure to minimize inhalation risk.
Handling during Experiments:
-
Avoid the formation of dust and aerosols.[6]
-
Do not eat, drink, or smoke in the laboratory where this compound is being handled.[6]
-
Wash hands thoroughly after handling.[6]
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[6]
-
The recommended disposal method is to send it to an approved waste disposal plant.[6]
-
Follow EPA guidelines for the management of hazardous waste pharmaceuticals.[9]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its biological activity.
| Parameter | Value | Context | Source |
| IC₅₀ | 0.12 μM | Inhibition of HMG-CoA synthase | [1][10] |
| EC₅₀ | 4.5 μM | Inhibition of Dengue type 2 (DEN-2) New Guinea C (NGC) live virus replication in K562 cells | [1] |
| In vivo efficacy | 45% inhibition | Inhibition of cholesterol biosynthesis in rats at a dose of 25 mg/kg | [1][10] |
| Molecular Weight | 324.42 g/mol | - | [6] |
Experimental Protocol: Inhibition of Enterococcus faecalis Growth
This section provides a detailed methodology for a key experiment involving this compound, adapted from published research.
Objective: To determine the effect of this compound on the growth of Enterococcus faecalis.
Materials:
-
Enterococcus faecalis culture
-
Luria-Bertani (LB) culture media
-
This compound
-
Sterile test tubes
-
Incubator
-
Spectrophotometer
Procedure:
-
Prepare two sets of 10 mL sterile LB culture media. To one set, add this compound to a final concentration of 25 μM. The other set will serve as the control.
-
Inoculate both sets of media with 200 μL of an overnight culture of E. faecalis.
-
Incubate the cultures at an appropriate temperature (e.g., 37°C) with shaking.
-
Monitor the growth of the cultures over time by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a spectrophotometer.
-
Observe the time-dependent loss of activity in the presence of this compound. Researchers have noted that after removal of the inhibitor from the culture media, a growth curve inflection point is observed at 3.1 hours, compared to 0.7 hours for the uninhibited control.[11]
Visualizing the Science: Diagrams and Pathways
To further clarify the operational and biological context of working with this compound, the following diagrams are provided.
Caption: A streamlined workflow for the safe handling of this compound.
Caption: this compound's inhibitory effect on the mevalonate pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R,R)-Hymeglusin | HMG-CoA synthase inhibitor | Hello Bio [hellobio.com]
- 3. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 4. pharmastate.academy [pharmastate.academy]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. This compound|29066-42-0|MSDS [dcchemicals.com]
- 7. osha.gov [osha.gov]
- 8. wm.edu [wm.edu]
- 9. epa.gov [epa.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
